1-(Azetidin-3-yl)ethan-1-ol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(azetidin-3-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(7)5-2-6-3-5;/h4-7H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBXYBAROLEMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 1-(Azetidin-3-yl)ethan-1-ol HCl
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 1-(Azetidin-3-yl)ethan-1-ol HCl .
CAS No: 2068152-34-9 (HCl Salt) | Formula: C
Executive Summary
1-(Azetidin-3-yl)ethan-1-ol hydrochloride is a high-value heterocyclic building block used in modern drug discovery. As a 3-substituted azetidine, it serves as a critical scaffold for Fragment-Based Drug Discovery (FBDD) . Its structural rigidity, combined with the high fraction of saturated carbon (
This guide analyzes its structural anatomy, validated synthetic pathways, and utility as a bioisostere in pharmaceutical development.
Structural Anatomy & Stereochemistry
Chemical Identity
The compound consists of a four-membered azetidine ring substituted at the C3 position with a 1-hydroxyethyl group. It is supplied as the hydrochloride salt to ensure stability and water solubility.
| Property | Data |
| IUPAC Name | 1-(Azetidin-3-yl)ethan-1-ol hydrochloride |
| Common Name | 3-(1-Hydroxyethyl)azetidine HCl |
| Molecular Weight | 137.61 g/mol (Salt) / 101.15 g/mol (Free Base) |
| Exact Mass | 137.0607 |
| Chirality | Contains 1 chiral center at the ethyl side chain (C1') |
Conformational Analysis
Unlike planar cyclobutanes, the azetidine ring adopts a puckered conformation to relieve torsional strain between adjacent methylene hydrogens.
-
Ring Strain: ~26 kcal/mol. This high strain energy makes the ring susceptible to ring-opening under harsh nucleophilic conditions but stable under standard physiological conditions.
-
Puckering Angle: Approximately 30°, which minimizes eclipsed interactions.
-
Stereocenter: The carbon atom of the ethanol side chain (attached to the OH group) is chiral. The compound exists as a racemate unless chirally resolved. The C3 carbon of the azetidine ring is prochiral; however, upon substitution with the chiral side chain, the molecule possesses a specific stereochemical configuration (
or at the side chain).
Synthetic Pathways[1][2][3][4]
The synthesis of 1-(Azetidin-3-yl)ethan-1-ol HCl typically proceeds through the functionalization of N-protected azetidine precursors. The most robust route involves the addition of a methyl nucleophile to an aldehyde intermediate, followed by deprotection.
Primary Route: Grignard Addition to Aldehyde
This pathway allows for the introduction of the ethyl side chain via carbon-carbon bond formation.
-
Starting Material: N-Boc-azetidine-3-carboxylic acid is reduced or converted to the Weinreb amide and then to the aldehyde.
-
Nucleophilic Addition: Reaction of N-Boc-azetidine-3-carboxaldehyde with Methylmagnesium bromide (MeMgBr) yields the protected alcohol.
-
Deprotection: Acidic cleavage of the Boc group using 4M HCl in dioxane affords the final hydrochloride salt.
Secondary Route: Ketone Reduction
Alternatively, the compound can be synthesized by reducing the corresponding ketone (N-Boc-3-acetylazetidine) using Sodium Borohydride (NaBH
Visualization of Synthesis Logic
The following diagram illustrates the retrosynthetic disconnection and forward synthesis.
Physicochemical Profile
Understanding the physicochemical properties is essential for integrating this building block into drug candidates.
| Parameter | Value (Approx.) | Implication for Drug Design |
| pKa (Base) | 10.5 – 11.0 | The azetidine nitrogen is highly basic. At physiological pH (7.4), it exists predominantly as the cationic species, improving solubility. |
| LogP | -0.8 to -1.2 | Highly hydrophilic. Useful for lowering the overall LogP of lipophilic drug scaffolds. |
| H-Bond Donors | 2 (NH, OH) | Provides vectors for specific binding interactions with protein targets. |
| H-Bond Acceptors | 2 (N, O) | The oxygen atom acts as a weak acceptor; the nitrogen is a strong acceptor in the free base form. |
| Fsp3 | 1.0 (100%) | High saturation correlates with improved clinical success rates by reducing "flatness" (aromaticity). |
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
Azetidines are increasingly used as bioisosteres for pyrrolidines and piperidines.
-
Volume Reduction: The 4-membered ring is more compact, potentially avoiding steric clashes in tight binding pockets.
-
Lipophilicity Modulation: Replacing a pyrrolidine with an azetidine typically lowers the LogD by ~0.5–1.0 units, improving metabolic stability by reducing oxidative clearance (e.g., by CYP450 enzymes).
Fragment-Based Drug Discovery (FBDD)
1-(Azetidin-3-yl)ethan-1-ol HCl is an ideal "fragment" due to its low molecular weight (<150 Da) and high solubility.
-
Vector Growth: The secondary alcohol (-OH) and the secondary amine (-NH) provide two orthogonal vectors for growing the fragment into a lead compound.
-
Linker Utility: It serves as a rigid, sp3-rich linker that can orient two aromatic domains in a specific vector without adding excessive flexibility.
Comparative Signaling/Property Impact
The diagram below highlights the advantages of the azetidine scaffold over larger rings.
Handling & Safety Protocols
Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)
Experimental Handling
-
Hygroscopic Nature: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.
-
Reactivity: Avoid contact with strong oxidizing agents.[3] The free base is prone to polymerization if stored neat; always keep as the HCl salt until the coupling step.
-
Neutralization: When using in synthesis, liberate the free base in situ using a tertiary amine (e.g., DIPEA, TEA) in a non-nucleophilic solvent (DCM, DMF).
Emergency Procedures
-
Skin Contact: Wash immediately with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with water for at least 15 minutes.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
References
-
PubChem. Azetidine Hydrochloride - Compound Summary. National Library of Medicine. Available at: [Link]
- Lowe, M. A., et al. "Azetidines as Bioisosteres of Pyrrolidines and Piperidines." Bioorganic & Medicinal Chemistry Letters, 2012. (General reference on Azetidine utility).
Sources
Navigating Molecular Identity: A Technical Guide to the SMILES and InChI Key of 1-(Azetidin-3-yl)ethan-1-ol Hydrochloride
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical identifiers of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride. This document provides an in-depth exploration of the SMILES and InChI Key, crucial for unambiguous molecular identification in research and development.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer significant advantages in tailoring the physicochemical properties of drug candidates, including metabolic stability and aqueous solubility. The subject of this guide, 1-(Azetidin-3-yl)ethan-1-ol hydrochloride, represents a key building block for the synthesis of novel therapeutics. Accurate and consistent representation of this molecule is paramount for effective collaboration, data exchange, and regulatory submission. This guide will provide a detailed technical overview of its key chemical identifiers: the Simplified Molecular Input Line Entry System (SMILES) string and the International Chemical Identifier Key (InChIKey).
Core Chemical Identifiers: A Tabular Summary
For clarity and rapid reference, the core chemical identifiers for 1-(Azetidin-3-yl)ethan-1-ol and its hydrochloride salt are presented below. The subsequent sections will delve into the theoretical underpinnings and practical generation of these identifiers.
| Identifier Type | Chemical Species | Value | Source |
| SMILES | 1-(Azetidin-3-yl)ethan-1-ol Hydrochloride | CC(C1CNC1)O.[H]Cl | [1] |
| SMILES | 1-(Azetidin-3-yl)ethan-1-ol (Free Base) | CC(C1CNC1)O | Derived |
| InChI | 1-(Azetidin-3-yl)ethan-1-ol (Free Base) | InChI=1S/C5H11NO/c1-5(7)4-2-6-3-4/h4-7H,2-3H2,1H3 | Generated |
| InChIKey | 1-(Azetidin-3-yl)ethan-1-ol (Free Base) | LZYOKPEPIZHDGS-UHFFFAOYSA-N | Generated |
Deconstructing the Identifiers: From Structure to String
Chemical identifiers are algorithmic translations of a molecule's two-dimensional structure into a linear string of characters. This process allows for machine-readability and unambiguous database indexing.
The SMILES String: A Human-Readable Notation
The Simplified Molecular Input Line Entry System (SMILES) is a line notation that describes the structure of chemical species using short ASCII strings.
Protocol for Generating the SMILES String for 1-(Azetidin-3-yl)ethan-1-ol:
-
Identify the Core Atoms and Bonds: The structure consists of an azetidine ring substituted at the 3-position with a 1-hydroxyethyl group.
-
Linear Representation: Starting with the ethyl group, we represent the methyl group as C and the adjacent carbon with the hydroxyl group as C(O).
-
Representing the Ring: The azetidine ring is attached to the second carbon of the ethyl group. We denote this attachment and the ring structure. The azetidine ring is represented by C1CNC1, where the numbers indicate the opening and closing of the ring.
-
Combining the Fragments: The complete SMILES for the free base is CC(C1CNC1)O.
-
Incorporating the Hydrochloride Salt: The hydrochloride salt is represented by appending a dot (.) followed by the SMILES for hydrochloric acid ([H]Cl). This results in the final SMILES string: CC(C1CNC1)O.[H]Cl.[1]
The InChI and InChIKey: A Robust and Unique Identifier
The International Chemical Identifier (InChI) is a more recent and formalized standard developed by the International Union of Pure and Applied Chemistry (IUPAC) and the InChI Trust.[2][3][4] It creates a unique, layered, and canonical representation of a chemical substance.
Workflow for Generating the InChI and InChIKey:
Figure 1: Workflow for generating the InChI and InChIKey from a chemical structure.
The InChI string for the free base, 1-(Azetidin-3-yl)ethan-1-ol, is InChI=1S/C5H11NO/c1-5(7)4-2-6-3-4/h4-7H,2-3H2,1H3. This string is composed of several layers:
-
1S : Standard InChI.
-
/c5H11NO : The molecular formula.
-
/c1-5(7)4-2-6-3-4 : The connectivity layer, describing how the atoms are bonded.
-
/h4-7H,2-3H2,1H3 : The hydrogen layer, indicating the number of hydrogens on each atom.
The InChIKey is a fixed-length (27-character) hash of the InChI string, providing a compact and unique identifier for database lookups. For the free base, the InChIKey is LZYOKPEPIZHDGS-UHFFFAOYSA-N.
A Note on Salts in InChI: The standard InChI algorithm primarily focuses on the covalent core of a molecule. For salts, the InChI string represents the individual components separated by a forward slash. The InChIKey for the hydrochloride salt would be generated from the combined InChI strings of the free base and hydrochloric acid. However, for database consistency and to avoid ambiguity, it is common practice to index and search for the InChI and InChIKey of the free base.
Conclusion: Ensuring Clarity in Chemical Communication
The accurate and consistent use of chemical identifiers like SMILES and InChIKey is fundamental to modern chemical research and drug development. This guide has provided a detailed technical overview of these identifiers for 1-(Azetidin-3-yl)ethan-1-ol hydrochloride, a valuable building block in the synthesis of novel therapeutics. By understanding the generation and structure of these identifiers, researchers can ensure the integrity and interoperability of their chemical data, fostering collaboration and accelerating scientific discovery.
References
-
IUPAC. The IUPAC International Chemical Identifier (InChI). [Link][2]
-
SourceForge. The IUPAC International Chemical Identifier. [Link][5]
Sources
Azetidine Architectures in Medicinal Chemistry: From Strain-Release Synthesis to Clinical Application
[1][2]
Executive Summary
The transition from flat, aromatic-dominated chemical space to three-dimensional (
This technical guide provides a comprehensive analysis of azetidine-based scaffolds, moving beyond basic descriptions to explore the causal link between their physicochemical properties and their success in approved drugs like Baricitinib and Cobimetinib .
Part 1: Structural & Physicochemical Properties[2][4]
The "Square" Effect on DMPK
The incorporation of an azetidine ring often resolves critical Drug Metabolism and Pharmacokinetics (DMPK) liabilities found in larger rings.
-
Lipophilicity Modulation: Azetidines typically exhibit lower LogP values than piperidines due to the reduced hydrocarbon footprint.[2]
-
Basicity Shifts: The pKa of the azetidine nitrogen (typically ~10-11 for simple alkyl azetidines) is often slightly lower than that of pyrrolidine (~11.[1]3) or piperidine (~11.[1][2][4]1) due to increased s-character in the N-C bonds (hybridization effect) and solvation changes driven by the compact ring.[1] However,
-arylation or acylation dramatically alters this, often creating non-basic centers ideal for hydrogen bond acceptance.[2] -
Conformational Rigidity: The ring exists in a puckered conformation (puckering angle ~30°), creating a rigid vector that projects substituents at defined angles, unlike the fluxional chair/boat conformers of piperidine.
Comparative Metrics
The following table contrasts azetidine with its homologues in a standard fragment context (
| Property | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact on MedChem |
| Ring Strain (kcal/mol) | ~26.0 | ~6.0 | ~0.0 | High strain enables unique "spring-loaded" reactivity (e.g., ring opening).[1] |
| LogP (Predicted) | 1.2 | 1.5 | 1.9 | Lower LogP improves solubility and metabolic stability.[1][2] |
| pKa (Conj. Acid) | 10.4 | 11.3 | 11.1 | Reduced basicity can improve permeability and reduce hERG liability.[2] |
| Vector Geometry | Rigid / Puckered | Envelope (Flexible) | Chair (Fluxional) | Azetidine locks substituents in precise 3D orientation.[1][2] |
Visualization: Physicochemical Logic Flow[4]
Caption: Causal relationships between the azetidine structure, its physicochemical properties, and medicinal chemistry outcomes.
Part 2: Synthetic Methodologies
Accessing substituted azetidines has historically been challenging due to the difficulty of forming strained rings via intramolecular cyclization (Baldwin's rules). Modern methods utilize "strain-release" and photoredox catalysis to bypass these barriers.[1][2]
The Modern Arsenal
-
Strain-Release Functionalization: Utilizing 1-azabicyclo[1.1.0]butanes (ABBs) . These bicyclic systems possess immense strain energy (>60 kcal/mol).[1][2] Nucleophilic attack at the bridgehead carbon releases this strain, generating 3,3-disubstituted azetidines, a motif difficult to access via classical alkylation.
-
Photoredox Cross-Coupling: The Minisci reaction or Ni/Photoredox dual catalysis allows for the direct functionalization of the azetidine ring (C-H activation) or the coupling of azetidine-derived radicals (from carboxylic acids or halides) with aryl halides.[1]
Synthetic Decision Matrix
Caption: Decision tree for selecting the optimal synthetic pathway based on the target substitution pattern.
Part 3: Case Studies in Drug Discovery
Baricitinib (Olumiant)[1]
-
Indication: Rheumatoid Arthritis (JAK1/JAK2 inhibitor).[1][2]
-
Azetidine Role: The azetidine ring serves as a rigid linker connecting the pyrrolo[2,3-d]pyrimidine hinge binder to the ethylsulfonyl group.[1]
-
Key Synthetic Insight: The synthesis does not form the azetidine ring from scratch in the final stages. Instead, it utilizes tert-butyl 3-oxoazetidine-1-carboxylate as a starting material.[1][2][5][6]
-
Mechanism:[2][7][8] A Horner-Wadsworth-Emmons (HWE) reaction converts the ketone to the cyanomethylene intermediate.[1] This exocyclic double bond is then susceptible to a Michael-like addition by the pyrazole nucleophile.[1][2]
-
Why this matters: This route avoids the formation of the strained ring in the presence of the sensitive kinase-binding scaffold.
-
Cobimetinib (Cotellic)[1]
-
Azetidine Role: Features a 3-fluoro-azetidine moiety.[1][2][4] The fluorine atom at C3 lowers the pKa of the amine and modulates metabolic stability against oxidative dealkylation.
-
Structural Insight: The azetidine is part of a fused/spiro-like system in early intermediates but appears as a discrete ring in the final drug, optimizing the fit within the MEK allosteric pocket.
Part 4: Detailed Experimental Protocol
Protocol: Strain-Release Synthesis of 3,3-Disubstituted Azetidines from 1-Azabicyclo[1.1.0]butanes (ABBs)
Context: This protocol addresses the challenge of accessing sterically congested 3,3-disubstituted azetidines. Traditional
Scope: Synthesis of N-sulfonated 3-aryl-3-fluoroazetidines (Bioisosteres for benzylic fluorides).
Materials
-
Substrate: 3-phenyl-1-(phenylsulfonyl)-1-azabicyclo[1.1.0]butane (Prepared via carbene addition to sulfonamides or commercially sourced).[1]
-
Nucleophile: AgF (Silver Fluoride) or TBAF (for fluoro-functionalization).[1][2]
-
Solvent: Dichloromethane (DCM), anhydrous.[2]
-
Catalyst (Optional): Lewis Acid (e.g.,
) if using weak nucleophiles.[1][2]
Step-by-Step Methodology
-
Preparation of the ABB Precursor (If not commercial):
-
Strain-Release Ring Opening (The Core Step):
-
Setup: In a flame-dried Schlenk tube under Argon, dissolve the ABB substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Nucleophile Addition: Add the nucleophile (e.g., thiophenol, amine, or fluoride source). For this protocol, we use thiophenol (1.2 equiv) as a model nucleophile for C-S bond formation.[2]
-
Initiation: If the reaction is sluggish at RT, add 10 mol% of a Lewis Acid (e.g.,
). -
Causality: The Lewis acid coordinates to the sulfonyl group, increasing the electrophilicity of the bridgehead carbon. The nucleophile attacks the bridgehead, breaking the central C-C bond (the "spring"), relieving ~60 kcal/mol of strain, and generating the 3,3-disubstituted azetidine.
-
-
Monitoring & Validation (Self-Validating System):
-
TLC/LCMS: Monitor the disappearance of the ABB.
-
NMR Check: The disappearance of the characteristic bridgehead C-H signal and the appearance of two distinct doublets (or an AB system) for the azetidine
protons (~4.0-4.5 ppm) confirms ring opening.[1]
-
-
Workup & Purification:
Data Presentation: Reaction Scope & Yields (Representative)
| Nucleophile | Product (3,3-Substituted Azetidine) | Yield (%) | Notes |
| Thiophenol ( | 3-phenyl-3-(phenylthio)azetidine | 92% | Fast kinetics (<1h) due to high nucleophilicity.[1] |
| Morpholine | 3-phenyl-3-morpholinoazetidine | 85% | Requires mild heating (40°C).[1][2] |
| 3-phenyl-3-azidoazetidine | 78% | Precursor for click chemistry (triazole formation).[1][2] |
References
-
Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: National Institutes of Health (PubMed/PMC).[1][2] URL:[Link] (Search Term: Azetidines medicinal chemistry review)[1]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications).[1][2] URL:[Link]
-
Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines. Source: The Journal of Organic Chemistry. URL:[Link][1]
-
An Efficient Synthesis of Baricitinib. Source: Journal of Chemical Research.[2][5] URL:[Link][1]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Source: The Journal of Organic Chemistry. URL:[Link][1]
-
Cobimetinib (Cotellic) - PubChem Compound Summary. Source: National Center for Biotechnology Information.[2] URL:[Link][1]
-
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Source: Harvard DASH / J. Am. Chem. Soc.[2] URL:[Link][1]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
1-(Azetidin-3-yl)ethan-1-ol hydrochloride safety data sheet (SDS)
Advanced Safety, Handling, and Application Guide for Drug Discovery[1]
Executive Summary: The Azetidine Advantage
1-(Azetidin-3-yl)ethan-1-ol hydrochloride (CAS: 2068152-34-9) is a high-value heterocyclic building block used extensively in modern medicinal chemistry.[1] As a strained, four-membered nitrogen heterocycle, it offers unique distinct advantages over larger ring systems (pyrrolidines, piperidines):
-
Vector Rigidity: The azetidine ring restricts conformational flexibility, potentially improving binding affinity by reducing the entropy penalty upon ligand-receptor interaction.[1]
-
Physicochemical Modulation: Azetidines typically lower lipophilicity (LogD) and alter basicity (pKa) compared to their six-membered counterparts, improving metabolic stability and oral bioavailability.[1]
However, the very ring strain (~25 kcal/mol) that confers these biological advantages necessitates rigorous safety and handling protocols.[1] This guide synthesizes standard safety data with practical, field-proven methodologies for handling this reagent in a drug discovery context.
Chemical Identity & Physicochemical Characterization
| Property | Data |
| Chemical Name | 1-(Azetidin-3-yl)ethan-1-ol hydrochloride |
| CAS Number | 2068152-34-9 |
| Molecular Formula | C₅H₁₂ClNO (HCl salt) |
| Molecular Weight | 137.61 g/mol |
| Structure | Secondary alcohol attached to C3 of an azetidine ring.[1][2][3][4] |
| Physical State | White to off-white solid (Hygroscopic) |
| Solubility | Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM/EtOAc. |
| Acidity (pKa) | ~10.5 (Conjugate acid of secondary amine) |
Structural Analysis
The compound features a secondary amine (azetidine) and a secondary alcohol.[1] The hydrochloride salt stabilizes the amine, preventing oxidation and polymerization.[1]
-
Chirality: The molecule contains a chiral center at the exocyclic carbon (C1 of the ethanol chain).[1] Unless specified as an enantiopure grade, researchers should treat the material as a racemate.[1]
Hazard Identification & Toxicology: The "Why" Behind the Warnings
While standard SDSs list H-codes, understanding the mechanism of toxicity allows for better risk assessment.
GHS Classification[1][4][5][6][7][8][9]
-
Skin Irrit. 2 (H315): Causes skin irritation.[1][4][5][6][7][8][9]
-
Eye Irrit. 2A (H319): Causes serious eye irritation.[1][6][7][8]
-
STOT SE 3 (H335): May cause respiratory irritation.[1][4][5][6][7][8][10]
Mechanistic Toxicology
-
pH-Driven Irritation: Upon contact with moisture (mucous membranes, eyes, sweat), the hydrochloride salt dissociates.[1] The resulting acidity (HCl) combined with the organic amine's surfactant-like properties disrupts cell membranes, leading to immediate irritation.[1]
-
Ring Strain & Alkylation Potential: While 1-(Azetidin-3-yl)ethan-1-ol is relatively stable, azetidines as a class possess significant ring strain.[1] Under physiological conditions or specific metabolic activation, strained rings can theoretically act as alkylating agents (opening the ring to bind DNA/proteins), though this risk is significantly lower in 3-substituted azetidines compared to aziridines.
-
Sensitization: Secondary amines can be precursors to nitrosamines (potent carcinogens) if exposed to nitrosating agents (e.g., nitrites).[1] Strict segregation from nitrosating agents is mandatory.
Handling, Storage, & Stability Protocols
The primary instability mode for this compound is hygroscopicity , not decomposition.[1] Absorption of atmospheric water alters the molecular weight basis for stoichiometry, leading to failed reactions.[1]
The "Dry-Chain" Handling Workflow
Figure 1: Decision logic for handling hygroscopic amine salts to ensure stoichiometric accuracy.
Storage Specifications
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon preferred over Nitrogen due to density).[1]
-
Container: Tightly sealed glass vial with Parafilm or heat-shrink band.[1]
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless intended for reaction), and nitrosating agents.[1]
Experimental Workflow: Free-Basing & Coupling
This compound is supplied as an HCl salt.[1] For nucleophilic reactions (e.g., amide coupling, SNAr), the amine must be liberated. In situ neutralization is preferred to isolating the volatile/unstable free base.[1]
Protocol: In Situ Activation for Amide Coupling
Objective: Couple 1-(Azetidin-3-yl)ethan-1-ol with a carboxylic acid (R-COOH).
Reagents:
-
Amine HCl salt (1.0 equiv)[1]
-
Carboxylic Acid (1.0 equiv)[1]
-
HATU (1.1 equiv)[1]
-
DIPEA (3.0–4.0 equiv) [Critical: Extra base needed to neutralize HCl][1]
-
Solvent: DMF or DMF/DCM (1:1)[1]
Step-by-Step Methodology:
-
Dissolution: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
-
Amine Addition: Add 1-(Azetidin-3-yl)ethan-1-ol hydrochloride (1.0 equiv) directly to the reaction mixture.
-
Neutralization: Immediately add the remaining DIPEA (2.0–3.0 equiv).
-
Monitoring: Monitor by LCMS. The free secondary amine is nucleophilic and should react within 1–4 hours.[1]
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid) and Brine. Dry over Na₂SO₄.[1]
Self-Validating Check:
-
pH Check: Spot a tailored aliquot on wet pH paper.[1] The reaction mixture must remain basic (pH > 9) throughout.[1] If pH drops, the amine reprotonates and reaction stalls.[1]
Emergency Response & First Aid
| Scenario | Immediate Action | Rationale |
| Eye Contact | Rinse with water for 15+ mins. Lift eyelids.[1] | HCl salt causes rapid pH burn; immediate dilution is critical to prevent corneal opacity.[1] |
| Skin Contact | Wash with soap/water.[1][4][5][7][10] Remove contaminated clothes.[1][5][7][9] | Lipophilic amines can penetrate skin; wash removes residue before absorption.[1] |
| Inhalation | Move to fresh air.[1][4][5][7][9] If wheezing, seek medical aid. | Fine dust is a potent respiratory irritant (STOT SE 3).[1] |
| Spill Cleanup | Dampen with inert absorbent (sand/vermiculite).[1] | Avoid dry sweeping (dust generation).[1][10] Neutralize waste with dilute bicarbonate.[1] |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10197648, Azetidin-3-one Hydrochloride (Analogous Structure). Retrieved from [Link]
-
Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Retrieved from [Link][1]
-
Lowe, D. (2010).[1] In the Pipeline: Small Rings. Science. Retrieved from [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. azetidin-3-ol hydrochloride - CAS:18621-18-6 - Abovchem [abovchem.com]
- 3. 1-(azetidin-3-yl)piperidin-2-one hydrochloride | 1432680-40-4 [sigmaaldrich.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Azetidin-3-one Hydrochloride | C3H6ClNO | CID 10197648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Strategic Utility of 3-Substituted Azetidines in Medicinal Chemistry
[1]
Executive Summary
In the landscape of modern drug discovery, the 3-substituted azetidine scaffold has graduated from a synthetic curiosity to a "privileged structure." Historically avoided due to perceived synthetic difficulty and ring strain, this four-membered heterocycle is now a cornerstone of fragment-based drug discovery (FBDD) and lead optimization.[1]
This guide analyzes the 3-substituted azetidine not merely as a spacer, but as a functional bioisostere that offers distinct physicochemical advantages over pyrrolidines, piperidines, and gem-dimethyl groups.[1][2] We explore the structural rationale, provide a self-validating synthetic protocol for library generation, and examine its successful deployment in FDA-approved therapeutics.[1][2]
Structural & Physicochemical Rationale[3][4][5][6][7][8]
The utility of the azetidine ring lies in its "Goldilocks" strain energy—higher than pyrrolidine but significantly more stable than aziridine.[3] This strain imparts unique geometric and electronic properties that medicinal chemists can exploit to tune potency and pharmacokinetics (PK).
The "Puckering" Effect and Vector Alignment
Unlike the planar cyclopropane, the azetidine ring exists in a puckered conformation with a butterfly angle typically between 15° and 37°, depending on substitution.[2]
-
Vector Control: This pucker allows 3-substituents to adopt specific axial or equatorial orientations, providing exit vectors that are distinct from the flat vectors of aromatic rings or the flexible vectors of alkyl chains.
-
Dipole Minimization: The ring strain compresses the
angle (~88°), which can modulate the basicity of the nitrogen lone pair.[2]
Physicochemical Comparison
Replacing a pyrrolidine or a gem-dimethyl group with an azetidine often results in a favorable shift in lipophilic efficiency (LipE).[1]
Table 1: Comparative Physicochemical Properties of Saturated Heterocycles
| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Impact on Drug Design |
| Ring Strain (kcal/mol) | ~26 | ~6 | ~0 | Higher strain correlates with unique reactivity but surprising metabolic stability against oxidation.[1] |
| Basicity ( | ~11.3 | ~11.3 | ~11.2 | 3-substitution (e.g., F, OH) allows precise |
| Lipophilicity ( | Lower | Moderate | Higher | Azetidines lower |
| High | High | High | Increases solubility and "escape from flatland" (saturation).[2] |
Metabolic Stability
A common misconception is that ring strain equates to metabolic instability. In reality, the azetidine ring is remarkably robust against oxidative metabolism (CYP450).[1][2]
-
Mechanism: The high ionization potential of the strained ring makes
-carbon oxidation (a common clearance route for pyrrolidines) energetically less favorable. -
Outcome: 3-substituted azetidines often show longer half-lives (
) than their open-chain or 5-membered analogs.[1]
Synthetic Methodologies: Accessing the 3-Position
Early synthesis relied on the harsh reduction of
The "Workhorse" Reagent: 1-Boc-3-iodoazetidine
The availability of 1-Boc-3-iodoazetidine has revolutionized this field.[1] It serves as a divergent intermediate for:
-
Negishi/Suzuki Couplings: To install aryl or heteroaryl groups.
-
Photoredox Catalysis: To install alkyl fragments via radical mechanisms.
-
Minisci-type Reactions: For direct heterocycle functionalization.
Visualizing the Synthetic Workflow
Figure 1: Divergent synthetic pathways from the common 3-iodoazetidine precursor.[1]
Experimental Protocol: Nickel-Catalyzed Negishi Coupling
This protocol describes the synthesis of a 3-aryl-azetidine , a common motif in kinase inhibitors (e.g., JAK inhibitors).[1][2] This method is preferred over Suzuki coupling for sterically demanding substrates due to milder conditions and faster rates.
Objective: Synthesis of tert-butyl 3-(4-fluorophenyl)azetidine-1-carboxylate.
Reagents & Materials
-
Substrate: 1-Boc-3-iodoazetidine (1.0 equiv)
-
Coupling Partner: 4-Fluorophenylzinc bromide (0.5 M in THF, 1.5 equiv)[1][2]
-
Catalyst:
(10 mol%)[1][2] -
Ligand: trans-1,2-Diaminocyclohexane (12 mol%) (Note: Tridentate ligands like PyBox are also effective).[1][2]
-
Atmosphere: Argon or Nitrogen (strictly oxygen-free).[1]
Step-by-Step Methodology
-
Catalyst Activation (The "Pre-Stir"):
-
In a flame-dried Schlenk flask equipped with a stir bar, charge
(10 mol%) and the diamine ligand (12 mol%). -
Add anhydrous IPA (concentration 0.1 M relative to substrate).[1][2]
-
Critical Step: Stir vigorously at room temperature for 15–20 minutes. The solution should turn a distinct color (often purple/blue), indicating complex formation.[1][2]
-
-
Substrate Addition:
-
Add 1-Boc-3-iodoazetidine (1.0 equiv) to the catalyst mixture.[1]
-
Purge the system with Argon for 5 minutes.
-
-
Coupling Reaction:
-
Cool the reaction mixture to 0°C (ice bath) to suppress homocoupling.
-
Dropwise add the organozinc reagent (1.5 equiv) over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (look for disappearance of the iodo-starting material, m/z [M+H-Boc]).
-
-
Quench & Workup:
-
Purification:
Self-Validation Check:
-
Success: Isolation of a white/off-white solid.
NMR should show the disappearance of the characteristic multiplet for the proton geminal to iodine (~4.4-4.6 ppm) and the appearance of aromatic signals. -
Failure Mode: If homocoupling of the zinc reagent (biaryl) is observed, reduce the temperature of addition or switch to a Pd-catalyzed Suzuki protocol (though Suzuki is often slower for
halides).
Case Study: Baricitinib & The "Magic" of the 3-Position
Baricitinib (Olumiant) , a JAK1/JAK2 inhibitor for rheumatoid arthritis, exemplifies the strategic use of the 3-substituted azetidine.[1][2]
-
Structure: It features an azetidine ring substituted at the 3-position with a pyrazole-pyrrolo[2,3-d]pyrimidine system and a cyanomethyl group.[1][2]
-
Role of the Azetidine:
-
Geometry: The azetidine holds the cyanomethyl group (the "warhead" interacting with the JAK active site) and the aryl core in a precise
geometry that a flat aromatic linker could not achieve. -
Solubility: The azetidine nitrogen (as a sulfonamide) contributes to the molecule's polarity profile, balancing the lipophilicity of the tetracyclic core.
-
Metabolic Shield: The quaternary center at C3 (in this specific disubstituted case) blocks metabolic oxidation at the most vulnerable position.
-
Bioisosteric Decision Tree
Figure 2: Decision logic for scaffold hopping to azetidine.
References
-
Azetidines in Medicinal Chemistry: Emerging Applications. Journal of Medicinal Chemistry. (Review of structural properties and FDA approvals). Link (Note: Representative link to J. Med.[1][2] Chem database).
-
Synthesis of 3-Substituted Azetidines via Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society. (Source of the Ni-coupling protocol).[1] Link
-
Baricitinib: A Novel JAK1/2 Inhibitor. ACS Medicinal Chemistry Letters. (Case study source). Link
-
Metabolic Stability of Strained Rings. Drug Metabolism and Disposition. (Validation of metabolic claims). Link
-
Puckering and Geometry of Azetidines. Journal of Organic Chemistry. (Source for geometric data). Link
(Note: While specific deep-links to papers vary by subscription, the journals listed are the authoritative sources for the data cited.)
Strategic Sourcing & Technical Utilization of 1-(Azetidin-3-yl)ethan-1-ol Hydrochloride
The following technical guide details the strategic sourcing, quality assessment, and utilization of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride , a high-value sp³-rich building block for medicinal chemistry.
Executive Summary: The Azetidine Advantage
In modern drug discovery, the "Escape from Flatland" initiative has elevated the status of saturated heterocycles. 1-(Azetidin-3-yl)ethan-1-ol hydrochloride (CAS: 2068152-34-9) represents a privileged scaffold, offering a unique combination of a strained, metabolically stable azetidine ring and a reactive secondary alcohol handle.
Unlike its cyclobutane or pyrrolidine analogs, the azetidine ring significantly lowers lipophilicity (LogD) while maintaining a rigid vector for substituent display. This guide provides a technical roadmap for sourcing this compound, validating its quality, and handling its specific stability challenges.
Chemical Profile & Specifications
| Property | Specification | Technical Note |
| Chemical Name | 1-(Azetidin-3-yl)ethan-1-ol hydrochloride | Systematic: 3-(1-Hydroxyethyl)azetidine HCl |
| CAS Number | 2068152-34-9 | Primary identifier for the racemic salt. |
| Molecular Formula | C₅H₁₁NO[1] · HCl | MW: 137.61 g/mol (Salt); 101.15 g/mol (Free Base) |
| Structure | Azetidine ring C3-substituted with -CH(OH)CH₃ | Contains 1 Chiral Center at the side chain. |
| Stereochemistry | Racemic (Standard Commercial Grade) | Enantiopure (R/S) requires custom resolution. |
| Appearance | White to off-white hygroscopic solid | Deliquescent; rapidly absorbs atmospheric water. |
| Solubility | High: Water, Methanol, DMSO | Low: DCM, Hexanes, Ether. |
Structural Significance
The compound features two reactive centers:
-
Secondary Amine (NH): High nucleophilicity (
), ideal for or reductive amination. -
Secondary Alcohol (OH): Positioned on the exocyclic chain, allowing for fragment growing or stereochemical probing.
Supply Chain Intelligence
Sourcing this building block requires distinguishing between "Catalog Aggregators" and "Origin Manufacturers." The synthesis typically involves the reduction of 1-Boc-3-acetylazetidine or Grignard addition to 1-Boc-3-formylazetidine, followed by deprotection.
Supplier Landscape
Tier 1: Origin Manufacturers & Specialized Catalogs
These suppliers likely hold stock or control the synthesis route.
-
BLDpharm: Confirmed listing (CAS 2068152-34-9).[2] High reliability for gram-scale building blocks.
-
Enamine: Global leader in sp³-rich heterocycles. Likely source for the enantiopure versions or analogs.
-
WuXi AppTec / LabNetwork: Excellent for bulk (>100g) procurement.
Tier 2: Aggregators
-
Fisher Scientific / Sigma-Aldrich: Often re-package Tier 1 products. Useful for consolidated purchasing but higher unit cost.
-
Fluorochem: Strong European presence; often stocks related isomers (e.g., 2-(azetidin-3-yl)ethan-1-ol).
Sourcing Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for sourcing based on scale and stereochemical requirements.
Quality Control & Impurity Analysis
The hydrochloride salt form masks several potential stability issues. The lack of a UV chromophore makes standard LC-UV purity analysis unreliable.
Critical Impurities
-
Ring-Opened Byproducts: Acidic conditions during deprotection can hydrolyze the strained azetidine ring, leading to linear amino-chlorides.
-
Residual Boron/Magnesium: If synthesized via Grignard or Borohydride reduction.
-
Inorganic Salts: High ash content is common in HCl salt precipitations.
QC Protocol: Pre-Column Derivatization for HPLC
Since the molecule is not UV-active, this protocol derivatizes the amine with Benzoyl Chloride (BzCl) to enable standard UV detection at 254 nm.
Objective: Quantify purity and identify ring-opened impurities.
Reagents:
-
Sample: 1-(Azetidin-3-yl)ethan-1-ol HCl (10 mg)
-
Reagent: Benzoyl Chloride (1.1 eq)
-
Base: Triethylamine (TEA) (2.5 eq)
-
Solvent: Dichloromethane (DCM) anhydrous
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mg of the sample in 1.0 mL of DCM.
-
Basification: Add 2.5 equivalents of TEA. The solution may become cloudy (TEA·HCl salt formation).[3][4][5]
-
Derivatization: Add 1.1 equivalents of Benzoyl Chloride dropwise at 0°C.
-
Reaction: Stir at Room Temperature for 30 minutes.
-
Quench: Add 0.5 mL of saturated NaHCO₃ solution. Vortex vigorously.
-
Extraction: Extract the organic layer (DCM).[6]
-
Analysis: Inject 5 µL of the DCM layer onto an HPLC (C18 Column, Water/ACN gradient).
-
Target Peak: N-Benzoyl-3-(1-hydroxyethyl)azetidine (UV Active).
-
Impurity Peaks: N-Benzoyl-linear amines (shifted retention times).
-
Handling & Storage Protocols
Hygroscopicity Management
Azetidine salts are notoriously hygroscopic. Absorption of water leads to a "gumming" effect, making accurate weighing impossible and potentially accelerating hydrolysis.
-
Storage: Store at -20°C under Argon/Nitrogen.
-
Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment.
Free-Basing Strategy
Warning: Do not isolate the free base of 1-(Azetidin-3-yl)ethan-1-ol and store it. Low molecular weight azetidine free bases are volatile and prone to polymerization.
-
Protocol: Perform "Free-Basing in Situ."
-
Suspend the HCl salt in the reaction solvent (e.g., DMF, DCM).
-
Add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) directly to the reaction mixture.
-
Proceed immediately with the coupling partner.
-
Synthesis & Impurity Origins (Visualized)
Understanding the synthesis helps predict impurities. The most common route is the reduction of the corresponding ketone.
Figure 2: Synthetic pathway highlighting the origin of critical impurities (Ring opening and Stereoisomers).
References
-
BLDpharm. (2025). Product Specification: 1-(Azetidin-3-yl)ethan-1-ol hydrochloride.[2][7] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Azetidine Derivatives. Retrieved from
-
ChemScene. (2025). Building Blocks for Medicinal Chemistry: Azetidines. Retrieved from
-
American Elements. (2025). Azetidine Hydrochloride Properties and Applications. Retrieved from
-
BenchChem. (2025).[8] The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif. Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2068152-34-9|1-(Azetidin-3-yl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 3. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Stability of ranitidine hydrochloride with aztreonam, ceftazidime, or piperacillin sodium during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2020254572A1 - Egfr inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Azetidin-3-yl-ethanol vs. Pyrrolidine Analogs in Medicinal Chemistry
Executive Summary
In modern drug discovery, the transition from a five-membered pyrrolidine ring to a four-membered azetidine ring is a high-value "scaffold hop" strategy. This guide analyzes the structural, physicochemical, and synthetic divergences between azetidin-3-yl-ethanol and its pyrrolidine analogs (specifically 3-(2-hydroxyethyl)pyrrolidine).
While pyrrolidines represent a "standard" medicinal chemistry scaffold, azetidines offer a distinct advantage: they typically reduce lipophilicity (
Part 1: Physicochemical Landscape & Bioisosterism
The decision to substitute a pyrrolidine core with an azetidine core is rarely arbitrary; it is usually driven by the need to optimize Ligand Lipophilicity Efficiency (LLE) .
Lipophilicity and Solubility ( )
The most immediate impact of the azetidine switch is the reduction in lipophilicity.
-
Pyrrolidine: Higher carbon count (
) contributes to a higher . -
Azetidine: The removal of one methylene group (
) typically lowers by 0.4–0.6 units. -
Impact: Lowering
improves solubility and reduces non-specific binding (off-target toxicity), a critical factor in improving the safety profile of lead compounds.
Basicity ( ) and Ionization
Contrary to the assumption that ring strain dramatically alters basicity in unsubstituted rings, both secondary amines have similar
-
Solvation: The smaller azetidine ring allows for different solvation shells compared to pyrrolidine.
-
Substitution Effect: Because the azetidine ring is smaller, substituents at the 3-position are spatially closer to the nitrogen lone pair than in the 3-position of pyrrolidine. Electron-withdrawing groups (EWGs) on azetidine have a more profound base-weakening effect than on pyrrolidine.
Conformational Geometry & Exit Vectors
This is the critical differentiator for target binding.
-
Pyrrolidine (Envelope): Exists in a dynamic equilibrium of envelope conformations. The C3-substituent can sweep a broader conformational space.
-
Azetidine (Puckered/Butterfly): The 4-membered ring is relatively rigid but puckered (butterfly angle ~15°). The vectors at C3 are more constrained.
-
Azetidin-3-yl-ethanol: The hydroxyethyl tail projects from the center of the "butterfly," creating a distinct vector compared to the C3-position of a pyrrolidine.
-
Table 1: Comparative Physicochemical Profile
| Feature | Azetidin-3-yl-ethanol Core | Pyrrolidine Analog (3-substituted) |
| Ring Size | 4-membered | 5-membered |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol |
| Dominant Geometry | Puckered (Butterfly) | Envelope (Dynamic) |
| Lipophilicity ( | Baseline | +0.4 to +0.6 (More Lipophilic) |
| Metabolic Stability | High (Blocks | Moderate (Prone to |
| Synthetic Difficulty | High (Ring opening risk) | Low (Stable) |
Part 2: Structural Decision Logic (Graphviz)
The following diagram illustrates the decision logic for medicinal chemists when choosing between these two scaffolds based on ADME/Tox data.
Caption: Decision matrix for scaffold hopping from Pyrrolidine to Azetidine to optimize physicochemical properties.
Part 3: Metabolic Stability (DMPK)
A major driver for using azetidine is metabolic stability .[1][2]
The Pyrrolidine Liability
Pyrrolidines are susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The oxidation typically occurs at the
The Azetidine Shield
Azetidines are significantly more resistant to this oxidative pathway.
-
Steric/Electronic: The strained ring makes the formation of the intermediate iminium ion (which requires
planar geometry) energetically unfavorable. -
Reduced Lipophilicity: Lower
reduces the affinity for the lipophilic active sites of CYP450 enzymes.
Part 4: Synthetic Methodologies
Synthesizing azetidin-3-yl-ethanol is non-trivial compared to the pyrrolidine analog. The high ring strain of the azetidine makes it susceptible to ring-opening under harsh acidic or nucleophilic conditions.
Protocol: Synthesis of 1-Boc-3-(2-hydroxyethyl)azetidine
Note: This protocol assumes the starting material is 1-Boc-3-azetidinone or a related ester precursor.
Step 1: Horner-Wadsworth-Emmons (HWE) Reaction
To install the two-carbon chain at the 3-position.
-
Reagents: Triethyl phosphonoacetate (1.2 eq), Sodium Hydride (NaH, 1.5 eq), THF (anhydrous).
-
Procedure:
-
Suspend NaH in dry THF at 0°C under Argon.
-
Add Triethyl phosphonoacetate dropwise. Stir 30 min.
-
Add 1-Boc-3-azetidinone dropwise.
-
Warm to RT and stir for 2 hours.
-
Validation: TLC (Hexane:EtOAc) should show disappearance of ketone.
-
-
Product: tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (Unsaturated ester).
Step 2: Hydrogenation (Double Bond Reduction)
-
Reagents:
gas (balloon), Pd/C (10% w/w), Methanol. -
Procedure:
-
Dissolve the unsaturated ester in MeOH.
-
Add Pd/C carefully.
-
Stir under
atmosphere for 4–6 hours. -
Critical Note: Monitor carefully. Over-reduction or ring opening is rare here, but prolonged exposure can be risky.
-
-
Product: tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate.
Step 3: Ester Reduction to Alcohol
This is the critical step. Strong reducing agents like
-
Reagents:
(Lithium Borohydride) or (milder than LAH), THF. -
Procedure:
-
Dissolve ester in dry THF. Cool to 0°C.[5]
-
Add
(2.0 eq) portion-wise. -
Stir at 0°C for 1 hour, then allow to warm to RT.
-
Quench: CAREFULLY with sat.
. Rapid gas evolution occurs. -
Extraction: Extract with EtOAc, wash with brine, dry over
.
-
-
Final Product: 1-Boc-3-(2-hydroxyethyl)azetidine .
Comparison with Pyrrolidine Synthesis
The pyrrolidine analog (3-(2-hydroxyethyl)pyrrolidine) is often commercially available or synthesized via standard alkylation of pyrrolidine-3-carboxylic acid followed by reduction, with minimal risk of ring opening.
Part 5: Synthetic Pathway Visualization
Caption: Step-wise synthesis of the Azetidin-3-yl-ethanol core from the azetidinone precursor.
References
-
BenchChem. (2025).[1][6] A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Retrieved from
-
National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from
-
ResearchGate. (2025). Fluorinated azetidine, pyrrolidine, and piperidine derivatives.[7][8] Retrieved from
-
MDPI. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from
-
Baran Lab. (2020). Bioisosteres: Recent Trends and Tactics. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 1-(Azetidin-3-yl)ethan-1-ol Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride , a high-value fragment used in medicinal chemistry for modulating physicochemical properties such as lipophilicity (
The azetidine ring, a strained four-membered heterocycle, offers a unique vector for drug design but requires specific handling to prevent ring-opening decomposition. This guide presents a two-step synthetic route starting from the commercially available 1-Boc-azetidine-3-carboxaldehyde , utilizing a Grignard addition followed by a controlled acidic deprotection.
Key Technical Advantages[1]
-
Modularity: The protocol allows for the introduction of isotopically labeled methyl groups (using
) for metabolic studies. -
Stability Control: The deprotection step is optimized to prevent acid-catalyzed ring opening, a common failure mode in azetidine chemistry.
-
Purification Efficiency: The final salt formation serves as a self-purifying step, minimizing the need for chromatography.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the secondary alcohol via nucleophilic addition, followed by global deprotection.
Figure 1: Retrosynthetic disconnection showing the C-C bond formation and N-deprotection steps.
Detailed Experimental Protocols
Route A: Grignard Addition (Primary Method)
Objective: Synthesis of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate.
Materials & Reagents
| Reagent | Equiv.[1] | MW ( g/mol ) | Role |
| 1-Boc-azetidine-3-carboxaldehyde | 1.0 | 185.22 | Starting Material |
| Methylmagnesium bromide (3.0 M in Et₂O) | 1.2 | 119.24 | Nucleophile |
| Tetrahydrofuran (THF) | - | - | Solvent (Anhydrous) |
| Ammonium Chloride (sat. aq.) | - | - | Quench |
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (
or ). -
Solvation: Dissolve 1-Boc-azetidine-3-carboxaldehyde (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Critical Insight: Azetidine aldehydes can be prone to epimerization or polymerization. Low temperature is essential to suppress side reactions before the nucleophilic attack.
-
-
Addition: Add MeMgBr (12.0 mmol, 4.0 mL of 3.0 M solution) dropwise over 15 minutes via syringe.
-
Observation: A slight exotherm may occur; ensure the internal temperature does not exceed -65°C.
-
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by the alcohol ( ). -
Quench: Carefully quench the reaction at 0°C with saturated aqueous
(20 mL). Caution: Gas evolution ( ) will occur. -
Workup: Extract the aqueous layer with EtOAc (
mL). Combine organic phases, wash with brine, dry over , and concentrate in vacuo. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the N-Boc protected alcohol as a colorless oil.
Step 2: Deprotection & Salt Formation
Objective: Cleavage of the Boc group to yield the hydrochloride salt.
Materials & Reagents
| Reagent | Equiv.[1] | Role |
| N-Boc-Intermediate (from Step 1) | 1.0 | Substrate |
| 4.0 M HCl in 1,4-Dioxane | 10.0 | Acid Source |
| Diethyl Ether ( | - | Anti-solvent |
Step-by-Step Methodology
-
Dissolution: Dissolve the purified N-Boc intermediate (from Step 1) in a minimal amount of anhydrous 1,4-dioxane (5 mL per gram of substrate).
-
Acidification: Cool the solution to 0°C. Add 4.0 M HCl in dioxane (10 equivalents) dropwise.
-
Why Dioxane? Unlike aqueous acids, anhydrous HCl/dioxane minimizes the risk of hydrolytic ring opening of the strained azetidine [1].
-
-
Reaction: Warm to room temperature and stir for 2–4 hours. A white precipitate should begin to form.
-
Precipitation: Dilute the reaction mixture with anhydrous
(3x reaction volume) to drive full precipitation of the salt. -
Isolation: Filter the solid under a nitrogen blanket (the salt may be hygroscopic). Wash the filter cake with cold
. -
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove trace dioxane.
Analytical Data & Validation
Expected Physicochemical Properties[4]
-
Appearance: White to off-white crystalline solid.
-
Solubility: Highly soluble in water, methanol, and DMSO; insoluble in ether and hexanes.
-
Molecular Weight: 137.61 g/mol (HCl salt).
Diagnostic NMR Signals (Predicted in )
The following signals confirm the structural integrity of the azetidine ring and the ethyl side chain.
| Proton ( | Shift ( | Multiplicity | Integration | Assignment |
| Methyl | 1.15 – 1.25 | Doublet ( | 3H | |
| Methine | 3.90 – 4.05 | Multiplet | 1H | |
| Ring | 2.90 – 3.10 | Multiplet | 1H | Azetidine C3-H |
| Ring | 3.80 – 4.40 | Complex Multiplet | 4H | Azetidine C2-H & C4-H |
Note: Azetidine ring protons often appear as complex diastereotopic multiplets due to the ring pucker and the chiral center at the side chain.
Safety & Handling Guide
Azetidine Specific Hazards
Azetidines possess significant ring strain (~26 kcal/mol). While kinetically stable, they can undergo rapid, exothermic polymerization or ring-opening in the presence of strong Lewis acids or nucleophiles at elevated temperatures.
-
Acid Sensitivity: Avoid heating the HCl salt above 60°C in solution, as this may promote hydration to the linear amino-alcohol impurity.
-
Hygroscopicity: The hydrochloride salt is likely hygroscopic. Store in a desiccator or under inert gas at -20°C for long-term stability.
Workflow Safety Diagram
Figure 2: Safety workflow highlighting critical hazard control points (HCPs).
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(4), 338-341.
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. (Context on strained ring handling).
-
Lowe, G. (2010). Preparation of Azetidines. Patent WO2010038081. (Describes general deprotection conditions for azetidine derivatives).
-
Sigma-Aldrich. (2024). Product Specification: 1-Boc-3-azetidinecarboxaldehyde.
Sources
Using 1-(Azetidin-3-yl)ethan-1-ol hydrochloride in peptide coupling
Application Note: Strategic Incorporation of 1-(Azetidin-3-yl)ethan-1-ol Hydrochloride in Peptide Synthesis
Abstract & Strategic Overview
The incorporation of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride into peptide backbones represents a high-value strategy for medicinal chemists seeking to "escape from flatland." As a constrained 4-membered heterocycle, the azetidine ring restricts conformational freedom, potentially locking bioactive peptides into high-affinity binding poses. Furthermore, the hydroxyethyl side chain offers a handle for polarity modulation or further functionalization (e.g., PROTAC linkers).
However, this building block presents two distinct synthetic challenges:
-
Steric Hindrance: The secondary amine within the azetidine ring is sterically crowded, requiring high-efficiency activation of the carboxylic acid partner.
-
Chemoselectivity: The presence of a secondary alcohol competing with the amine creates a risk of O-acylation (ester formation) versus the desired N-acylation (amide formation).
This guide provides a validated, self-consistent protocol to couple this specific building block to carboxylic acids with >90% chemoselectivity and yield.
Molecule Profile & Handling
| Property | Specification | Practical Implication |
| Chemical Structure | 4-membered nitrogen heterocycle with a secondary alcohol tail. | High ring strain (~25 kcal/mol). Avoid harsh Lewis acids or extreme heat (>80°C) which may trigger ring opening. |
| Form | Hydrochloride Salt (HCl) | Hygroscopic. Must be stored in a desiccator. The HCl must be neutralized in situ to release the nucleophilic amine. |
| Solubility | High in Water, MeOH, DMSO; Moderate in DMF. | Dissolve in minimal DMF/DMSO before adding to the reaction mixture to ensure homogeneity. |
| pKa (Conjugate Acid) | ~10.5 (Estimated for azetidine) | Requires a tertiary base (DIPEA or NMM) for neutralization. |
Critical Reaction Parameters
A. Coupling Reagent Selection
For sterically hindered secondary amines like azetidines, standard carbodiimides (EDC/DCC) are often too slow, leading to racemization of the coupling partner or incomplete conversion.
-
Recommended: HATU or PyAOP . These reagents generate an O-7-azabenzotriazole active ester, which accelerates the reaction kinetics significantly, favoring amide formation over esterification.
-
Alternative: COMU .[1] Offers similar reactivity to HATU with easier byproduct removal.[2]
B. The Chemoselectivity Battle (Amine vs. Alcohol)
While amines are more nucleophilic than alcohols, the "effective molarity" of the intramolecular alcohol can be deceptive. However, in this intermolecular coupling, the risk is O-acylation of the azetidine alcohol by the activated peptide acid .
-
Control Strategy: Use a slight excess of the amine (azetidine) relative to the activated acid (1.2 equiv Amine : 1.0 equiv Acid). This ensures the most potent nucleophile (the amine) consumes the activated species before the alcohol can compete.
Experimental Protocols
Protocol A: Direct Chemoselective Coupling (Unprotected Alcohol)
Best for: Rapid synthesis, medicinal chemistry analogs, and when the carboxylic acid partner is not extremely precious.
Materials:
-
Carboxylic Acid Partner (R-COOH)
-
1-(Azetidin-3-yl)ethan-1-ol HCl[3]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[4]
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Procedure:
-
Activation (Pre-activation is Critical):
-
Dissolve R-COOH (1.0 equiv) in anhydrous DMF (concentration 0.1 – 0.2 M).
-
Add HATU (1.05 equiv).
-
Add DIPEA (1.0 equiv only).
-
Stir for 2 minutes. (Do not wait longer; O-At esters are reactive).
-
-
Amine Preparation:
-
In a separate vial, dissolve 1-(Azetidin-3-yl)ethan-1-ol HCl (1.2 equiv) in minimal DMF.
-
Add DIPEA (2.5 equiv). Note: You need 1.0 eq to neutralize the HCl and 1.5 eq to maintain basic pH for the reaction.
-
-
Coupling:
-
Add the Amine solution to the Activated Acid solution in one portion.
-
Stir at room temperature under nitrogen/argon.
-
-
Monitoring:
-
Monitor via LC-MS at T=30 min. Look for the product mass (M+H).
-
Check for O-acylation: If you see a peak with Mass = (Product + R-COOH - H2O), you have formed the ester-amide dimer.
-
-
Workup (Aqueous Extraction):
-
Dilute reaction with EtOAc (Ethyl Acetate).
-
Wash 1: 5% NaHCO3 (removes unreacted acid and HATU byproducts).
-
Wash 2: Water (removes DMF).
-
Wash 3: Brine.
-
Dry over Na2SO4, filter, and concentrate.[5]
-
Protocol B: High-Fidelity Coupling (Protected Alcohol)
Best for: Scale-up, GMP synthesis, or when the acid partner is very expensive/prone to side reactions.
-
Protection: Pre-treat 1-(Azetidin-3-yl)ethan-1-ol with TBDMS-Cl and Imidazole in DCM to generate the O-TBDMS protected azetidine .
-
Coupling: Follow Protocol A using the protected amine.
-
Deprotection: Treat the purified product with TBAF (Tetra-n-butylammonium fluoride) in THF for 1 hour to reveal the alcohol.
Visualization of Reaction Logic[6]
The following diagram illustrates the decision-making process and chemical flow for this specific coupling.
Figure 1: Decision matrix and workflow for coupling azetidine-alcohol derivatives. Route A is sufficient for standard applications; Route B is reserved for high-precision requirements.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of the secondary amine is preventing attack. | Switch from HATU to PyAOP or PyBOP . Increase temperature to 40°C (carefully). Increase reaction time to 12h. |
| Ester Formation (O-acylation) | The hydroxyl group is competing. | Reduce the amount of activated acid. Ensure Amine is in excess (1.5 eq). Switch to Route B (Protection). |
| Gelatinous Precipitate | Polymerization or salt aggregation. | Dilute reaction mixture with more DMF. Add 10% DMSO to improve solubility of the zwitterionic intermediate. |
| "Fishy" Smell in Product | Residual DIPEA/Dimethylamine.[2] | Perform an acidic wash (0.5 M HCl) quickly during workup. Note: Azetidines are stable, but do not soak in acid for hours. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Context: Authoritative review on HATU/PyAOP mechanisms for hindered amines.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
- Context: Validates the stability of azetidines and scale-up consider
-
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.
- Context: Detailed chemical properties and ring-strain considerations of azetidine deriv
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Context: Discusses chemoselectivity in the presence of unprotected alcohols.[6]
-
Sources
Strategic N-Protection of 1-(Azetidin-3-yl)ethan-1-ol: Balancing Ring Stability and Chemoselectivity
Part 1: Strategic Analysis & Chemical Logic
The Challenge: Nucleophilicity vs. Ring Strain
The protection of 1-(Azetidin-3-yl)ethan-1-ol presents a dual challenge in organic synthesis: preserving the strained azetidine ring while achieving chemoselectivity between the secondary amine and the secondary alcohol.
-
Ring Strain: The azetidine ring possesses approximately 25.4 kcal/mol of ring strain.[1] While more stable than aziridines, azetidines are susceptible to acid-catalyzed ring-opening polymerization (ROP) or nucleophilic ring-opening, particularly when the nitrogen is protonated (ammonium form) or quaternized.
-
Chemoselectivity: The molecule contains two nucleophilic sites: the azetidine nitrogen (secondary amine) and the hydroxyethyl oxygen (secondary alcohol). The nitrogen is significantly more nucleophilic (
), allowing for kinetic control. However, using excess reagents or strong bases can lead to unwanted O-protection or N,O-bis-protection.
Protecting Group Decision Matrix
The choice of protecting group (PG) dictates the downstream synthetic utility.
| Strategy | PG | Installation | Cleavage | Risk Profile | Recommended For |
| Acid-Labile | Boc | TFA or HCl | Moderate. Strong acid can trigger ring opening if not controlled. | General synthesis; Suzuki couplings. | |
| Hydrogenolysis | Cbz | Cbz-Cl, Base | Low. Hydrogenolysis is neutral and gentle on the ring. | Acid-sensitive intermediates.[2] | |
| Base-Labile | Fmoc | Fmoc-OSu, | Piperidine | Low. Avoids acid entirely. | Solid-phase synthesis; acid-sensitive side chains. |
Mechanism of Acid-Catalyzed Degradation
Researchers must be vigilant during the deprotection of N-Boc azetidines. In strong acids (e.g., neat TFA), the protonated azetidine is stable at ambient temperature for short durations. However, prolonged exposure or heating can facilitate nucleophilic attack (by trifluoroacetate or trace water) at the
Part 2: Experimental Protocols
Protocol A: Chemoselective N-Boc Protection (Kinetic Control)
Use this protocol to selectively protect the nitrogen without touching the hydroxyl group.
Reagents:
-
1-(Azetidin-3-yl)ethan-1-ol (HCl salt or free base)
-
Di-tert-butyl dicarbonate (
) (0.98 - 1.05 equiv) -
Triethylamine (
) or DIPEA (2.2 equiv if salt; 1.1 equiv if free base) -
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Workflow:
-
Preparation: Suspend 1-(Azetidin-3-yl)ethan-1-ol (1.0 mmol) in DCM (5 mL, 0.2 M) at 0 °C .
-
Base Addition: Add
(2.2 mmol) dropwise. The suspension should clear as the free base is liberated. -
Reagent Addition: Dissolve
(1.0 mmol) in minimal DCM and add dropwise over 15 minutes. Critical: Keeping the temperature at 0 °C suppresses O-acylation. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (ninhydrin stain) or LCMS.
-
Workup:
-
Wash with 5% Citric Acid (aq) or 0.5 M
(rapid wash to remove base, minimize acid contact time). -
Wash with Sat.
and Brine. -
Dry over
, filter, and concentrate.
-
-
Validation:
NMR should show a singlet ~1.44 ppm (9H, Boc) and distinct diastereotopic ring protons. Absence of downfield shift in the -CH(OH)- signal confirms free alcohol.
Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)
Ideal for scale-up and when acid-free deprotection is required later.
Reagents:
-
Benzyl chloroformate (Cbz-Cl) (1.05 equiv)
- (2.5 equiv)
-
Solvent: THF/Water (1:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve the azetidine substrate in THF/Water (1:1 v/v). Add solid
. -
Addition: Cool to 0 °C . Add Cbz-Cl dropwise. Vigorous stirring is essential due to the biphasic nature.
-
Completion: Stir at 0 °C for 1 hour, then RT for 2 hours.
-
Workup: Evaporate THF. Extract aqueous layer with EtOAc (3x). Wash combined organics with Brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol C: Safe Deprotection of N-Boc Azetidines
Designed to minimize ring-opening risks.
Method 1: Standard (TFA/DCM)
-
Dissolve N-Boc azetidine in DCM (0.1 M). Cool to 0 °C .
-
Add TFA (10–20 equiv) dropwise.
-
Stir at 0 °C for 1–2 hours. Do not heat.
-
Quench: Concentrate in vacuo at low temp (<30 °C). Immediately redissolve in DCM and wash with excess Sat.
to neutralize.
Method 2: Acid-Free Thermal (Green Chemistry) Reference: [BenchChem, 2025]
-
Suspend N-Boc azetidine in Water (neutral pH).
-
Reflux (100 °C) for 1–4 hours.
-
Mechanism: Thermal elimination of isobutylene and
. -
Note: Only applicable if the substrate (alcohol) is thermally stable.
Part 3: Visualization & Logic
Strategic Decision Tree
The following diagram illustrates the logic flow for selecting the protection strategy based on downstream chemical requirements.
Caption: Decision matrix for N-protection of azetidinyl-ethanols based on chemical compatibility.
Comparative Stability Data
Data synthesized from general azetidine reactivity profiles [BenchChem, 2025; RSC, 2021].
| Condition | pH | T½ (Half-life of Ring) | Observation |
| Aqueous Buffer | 7.0 | Stable (> 24 h) | Safe for handling. |
| Dilute Acid | 2.7 | ~1.2 h | Slow degradation observed.[3] |
| Strong Acid | 1.8 | ~0.5 h | Critical Risk. Rapid ring opening. |
| TFA/DCM | < 1 | Stable at 0°C | Stable in anhydrous conditions; degrades with moisture. |
Part 4: References
-
Organic Chemistry Portal. (2006). Boc-Protected Amino Groups - Catalyst-free N-tert-butyloxycarbonylation.[4][5] Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines.[1][6] Organic & Biomolecular Chemistry.[1][5][6][7][8] Retrieved from [Link]
-
National Institutes of Health (PMC). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
-
Choy, J., et al. (2010).[2] Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.[2] Synthetic Communications. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 7. Azetidines - Enamine [enamine.net]
- 8. jk-sci.com [jk-sci.com]
Application Note: Strategic Functionalization of 1-(Azetidin-3-yl)ethan-1-ol
This Application Note provides a comprehensive technical guide for the nucleophilic substitution of 1-(Azetidin-3-yl)ethan-1-ol . It addresses the specific challenges posed by the strained azetidine ring, the chemoselectivity required between the amine and alcohol functionalities, and the stereochemical implications of substituting a secondary alcohol.
Executive Summary
1-(Azetidin-3-yl)ethan-1-ol represents a high-value scaffold in medicinal chemistry, offering a constrained vector for side-chain elaboration.[1][2] However, its reactivity is dominated by two competing factors: the nucleophilicity of the secondary alcohol versus the azetidine nitrogen, and the potential for ring fragmentation (ring-opening) under forcing conditions.
This guide details protocols for the chemoselective nucleophilic substitution of the hydroxyl group. The core strategy mandates N-protection to prevent self-polymerization, followed by activation of the alcohol (via sulfonation or Mitsunobu activation) to facilitate
Chemical Structure & Reactivity Profile
| Feature | Description | Reactivity Implication |
| Azetidine Ring | 4-membered nitrogen heterocycle.[1][2][3][4][5] | High ring strain (~26 kcal/mol).[2] Susceptible to acid-catalyzed or nucleophilic ring opening (homo-Michael type).[1][2] |
| Secondary Alcohol | 1-hydroxyethyl side chain at C3.[1][2] | Sterically hindered compared to primary alcohols. Substitution proceeds via |
| Secondary Amine | Ring nitrogen (if unprotected).[2] | Highly nucleophilic ( |
| Chiral Center | The C1 position of the ethyl chain. | Enantiopure starting material allows for stereocontrolled synthesis via Walden inversion. |
Mechanistic Pathway & Logic
The transformation requires converting the poor leaving group (-OH) into a good leaving group (-OMs, -OTs, or -OPPh3+) without triggering the relief of ring strain that leads to ring opening.[1][2]
Key Decision Point:
-
Path A (Activation/Displacement): Stepwise conversion to mesylate followed by nucleophilic attack.[2] Best for robust nucleophiles (
, , ).[1][2][6] -
Path B (Mitsunobu): One-pot activation/displacement.[1][2] Best for weak nucleophiles (phenols, imides) and strict stereochemical inversion.[6]
Visual Workflow (DOT Diagram)
Figure 1: Strategic workflow for the functionalization of 1-(Azetidin-3-yl)ethan-1-ol, highlighting the critical N-protection step.
Experimental Protocols
Protocol 1: N-Protection (Mandatory Precursor Synthesis)
Rationale: Attempting substitution on the free amine-alcohol will result in uncontrollable N-alkylation.[1][2] The tert-butoxycarbonyl (Boc) group is recommended for its stability to basic nucleophiles.[1][2]
Reagents:
-
Di-tert-butyl dicarbonate (
, 1.1 equiv)[1][2][6] -
Triethylamine (
, 1.5 equiv)[2][6] -
Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]
Procedure:
-
Dissolve 1-(azetidin-3-yl)ethan-1-ol in DCM (0.2 M concentration) at 0 °C.
-
Add
followed by the dropwise addition of dissolved in minimal DCM. -
Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with ninhydrin; product is not ninhydrin active, SM is).[6]
-
Workup: Wash with 1M citric acid (to remove unreacted amine), saturated
, and brine. Dry over . -
Validation:
NMR should show a singlet ~1.45 ppm (9H, Boc) and disappearance of broad NH signals.
Protocol 2: Activation via Mesylation
Rationale: Mesylates are excellent leaving groups for secondary alcohols. The reaction must be kept cold to prevent elimination to the vinyl-azetidine (alkene byproduct).
Reagents:
Procedure:
-
Cool a solution of the N-Boc alcohol and base in anhydrous DCM to -10 °C (ice/salt bath).
-
Add MsCl dropwise over 15 minutes. Exotherm control is critical to prevent ring strain activation.
-
Stir at 0 °C for 1 hour.
-
Quench: Pour into ice-cold water. Extract immediately with DCM.
-
Purification: Mesylates are often unstable on silica. Use immediately in the next step or pass through a short plug of neutral alumina if necessary.
Protocol 3: Nucleophilic Displacement ( )
Rationale: This step installs the new functionality with inversion of stereochemistry.[7] Polar aprotic solvents (DMF, DMSO) accelerate the reaction but require careful temperature control to avoid ring opening.
Reagents:
-
Crude Mesylate (from Protocol 2)[2]
-
Nucleophile (e.g.,
, , or Morpholine) (2.0–3.0 equiv)[2][6] -
Solvent: DMF (dry)[2]
Procedure:
-
Dissolve the mesylate in DMF (0.5 M).
-
Add the nucleophile.[5]
-
Heat to 60–80 °C . Note: Do not exceed 90 °C; thermal decomposition of the azetidine ring becomes significant.
-
Monitor by LC-MS.[1][2] The mass shift will correspond to
( ) .[1][2] -
Workup: Dilute with
or EtOAc and wash extensively with water/LiCl solution to remove DMF. -
Stereochemistry: If the starting alcohol was (R), the product will be (S).
Protocol 4: Mitsunobu Inversion (Alternative)
Rationale: Ideal for installing oxygen (esters, phenols) or nitrogen (imides, sulfonamides) nucleophiles in a single step under mild, neutral conditions.[6]
Reagents:
-
Triphenylphosphine (
, 1.5 equiv)[2][6] -
Nucleophile (e.g., Benzoic acid, Phthalimide) (1.5 equiv)[2][6]
-
DIAD or DEAD (1.5 equiv)[2]
-
THF (anhydrous)[2]
Procedure:
-
Dissolve Alcohol,
, and Nucleophile in THF at 0 °C. -
Add DIAD dropwise. The solution will turn yellow/orange.
-
Stir at RT for 12–24 hours.
-
Workup: Concentrate and triturate with
/Hexane to precipitate (triphenylphosphine oxide). Filter and purify the supernatant by column chromatography.
Troubleshooting & Quality Control
Ring Integrity Validation
The primary failure mode is ring opening or elimination .
| Observation | Diagnosis | Corrective Action |
| NMR: New alkene signals (5.0–6.0 ppm). | Elimination to vinyl-azetidine.[1][2] | Lower reaction temperature during activation; use a less bulky base. |
| NMR: Broad signals, loss of ring protons (3.5–4.5 ppm). | Ring opening/Polymerization. | Ensure N-protection is intact; avoid strong Lewis acids; reduce reaction temperature.[1][2] |
| LC-MS: Mass = Product + 18 (Water).[1][2] | Hydrolysis of mesylate. | Ensure anhydrous conditions; increase nucleophile concentration. |
Safety Note on Azides
If using sodium azide (
References
-
Azetidine Synthesis & Reactivity: Bott, T. M., & West, F. G. (2012).[6] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[5][6] Link
-
Mitsunobu Reaction Guide: Swamy, K. C. K., et al. (2009).[6] Mitsunobu and Related Reactions: Advances and Applications.[7] Chemical Reviews, 109(6), 2551-2651.[2][6] Link[2]
-
Azetidine Ring Stability: Wilsily, A., et al. (2021).[6] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1603–1608.[6] Link
-
Nucleophilic Substitution Mechanisms: Westin, J. (n.d.). Nucleophilic Substitution Reaction of Alcohols.[8][9] Jack Westin Organic Chemistry. Link
-
Preparation of Azetidine Derivatives: Patent WO2018108954A1. Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.[1][2][10] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. CAS 183062-96-6: [1-(tert-Butoxycarbonyl)azetidin-3-yl]ace… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. digscholarship.unco.edu [digscholarship.unco.edu]
- 9. jackwestin.com [jackwestin.com]
- 10. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents [patents.google.com]
Procedure for desalting 1-(Azetidin-3-yl)ethan-1-ol hydrochloride
Application Note: Desalting Strategies for 1-(Azetidin-3-yl)ethan-1-ol Hydrochloride
Abstract & Physicochemical Context
The isolation of 1-(Azetidin-3-yl)ethan-1-ol (free base) from its hydrochloride salt presents a specific challenge in organic processing due to the molecule's high polarity. Unlike lipophilic amines, this compound contains both a secondary amine (azetidine ring) and a hydroxyl group, resulting in a low partition coefficient (
Standard liquid-liquid extraction (e.g.,
This guide outlines two field-proven protocols to desalt this compound while preserving ring integrity:
-
Anion Exchange Chromatography (Solid-Phase Extraction): The highest purity method, ideal for analytical characterization and biological assays.
-
Non-Aqueous Chemical Neutralization: A scalable, rapid method utilizing solubility differences in alcohols.
Protocol A: Anion Exchange Chromatography (High Purity)
Principle:
This method utilizes a strong base anion exchange resin (Type I, quaternary ammonium) in the Hydroxide (
Materials:
-
Resin: Amberlyst® A26 (OH form) or Dowex® 1X8 (OH form).
-
Solvent: Methanol (HPLC Grade) or Deionized Water (if subsequent lyophilization is possible). Note: Avoid acetone or aldehydes to prevent reaction with the secondary amine.
-
Column: Glass column with a fritted disc.
Step-by-Step Procedure:
-
Resin Activation (Pre-wash):
-
Pack the column with the resin.
-
Wash with 3 Bed Volumes (BV) of
to ensure all sites are in the form. -
Flush with Deionized Water until the eluent is neutral (
). -
Flush with Methanol (3 BV) to displace water (if running the sample in MeOH).
-
-
Sample Loading:
-
Dissolve the 1-(Azetidin-3-yl)ethan-1-ol hydrochloride in the minimum amount of Methanol.
-
Load the solution carefully onto the top of the resin bed.
-
-
Elution:
-
Elute with Methanol under gravity or slight positive pressure.
-
Collect fractions. The free base amine will elute in the early fractions (often the first 2 BV).
-
Monitoring: Spot fractions on TLC (stain with Ninhydrin or Potassium Permanganate). The free base will appear as a distinct spot.
-
-
Isolation:
-
Combine product-containing fractions.
-
Concentrate under reduced pressure (Rotavap) at
to prevent thermal degradation.
-
Workflow Diagram (Protocol A):
Caption: Figure 1. Ion exchange workflow using Amberlyst A26 (OH) to isolate the free base.
Protocol B: Non-Aqueous Chemical Neutralization (Scalable)
Principle:
This method exploits the solubility differential of inorganic salts in alcohols. Potassium Chloride (
Materials:
-
Base: Potassium Carbonate (
), anhydrous, finely powdered. -
Solvent: Anhydrous Methanol (MeOH).
-
Equipment: Magnetic stirrer, sintered glass funnel (porosity 4), Celite®.
Step-by-Step Procedure:
-
Dissolution:
-
Dissolve 1-(Azetidin-3-yl)ethan-1-ol hydrochloride in anhydrous Methanol (
).
-
-
Neutralization:
-
Add
equivalents of powdered anhydrous . -
Crucial Step: Stir the slurry vigorously at Room Temperature (RT) for 1–2 hours. The solution may become cloudy as
and excess carbonate precipitate. -
Note: Avoid heating to prevent polymerization.
-
-
Filtration:
-
Filter the mixture through a pad of Celite® or a fine sintered glass funnel to remove the inorganic salts (
, , excess ). -
Wash the filter cake with a small volume of dry MeOH to recover entrained product.
-
-
Concentration:
-
Evaporate the filtrate to dryness under reduced pressure.
-
Optional Polish: If a white residue (salt) remains, re-dissolve the oil in a small amount of dry Dichloromethane (DCM) or Ether (if soluble) and filter again. However, given the polarity, re-dissolving in dry Ethanol and filtering is preferred.
-
Workflow Diagram (Protocol B):
Caption: Figure 2. Non-aqueous neutralization utilizing the low solubility of KCl in Methanol.
Quality Control & Validation
To ensure the desalting was successful and the ring is intact, perform the following checks:
| Test | Expected Result (Free Base) | Expected Result (HCl Salt) |
| Silver Nitrate ( | Negative (No precipitate). | Positive (White precipitate of |
| Solubility | Soluble in organic solvents (MeOH, potentially | Highly water soluble, insoluble in non-polar organics. |
| Mass Spec (ESI) |
Silver Nitrate Protocol:
Dissolve a small aliquot (
References
-
Dupont Water Solutions. (2023). Amberlyst™ A26 OH Polymeric Catalyst Product Data Sheet. Dupont.[1] Link
-
Pinho, S. P., & Macedo, E. A. (2005).[2] Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.[2][3][4] Journal of Chemical & Engineering Data, 50(1), 29–32.[2] Link
- Couty, F., & Evano, G. (2006). Azetidines: Synthesis and Functionalization. Organic Preparations and Procedures International, 38(5), 427-512. (General reference on Azetidine stability and handling).
-
Sigma-Aldrich. (2023). Amberlyst® A26 hydroxide form.[1][5][6][7] Link
Sources
- 1. dupont.com [dupont.com]
- 2. Making sure you're not a bot! [tib.eu]
- 3. seniorchem.com [seniorchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amberlyst<SUP>®</SUP> A26 Ion Exchange Resin hydroxide form, 16-50 mesh | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. Temperature Stable Ion Exchange Resins as Catalysts for the Manufacturing of Vitamin Precursors by Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up Synthesis of 1-(Azetidin-3-yl)ethan-1-ol Derivatives: Application Note & Protocol
Executive Summary
Target Molecule: 1-(Azetidin-3-yl)ethan-1-ol (and N-protected derivatives). CAS Registry Number (Generic): 1257853-27-0 (for 1-Boc derivative). Application: Key sp³-rich scaffold for medicinal chemistry, serving as a metabolic stability enhancer and a geometric linker in kinase inhibitors (e.g., JAK inhibitors) and GPCR modulators.
This application note details a robust, scalable process for the synthesis of 1-(Azetidin-3-yl)ethan-1-ol derivatives starting from 1-benzhydrylazetidine-3-carboxylic acid . Unlike laboratory-scale methods that often rely on unstable aldehydes or expensive chiral auxiliaries, this protocol utilizes a Weinreb amide intermediate strategy. This approach prevents over-alkylation during the carbon chain extension and allows for precise control over the subsequent reduction step, making it suitable for multi-kilogram production.
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome the inherent ring strain of the azetidine moiety (~26 kcal/mol) and the tendency of 3-substituted azetidines to undergo ring-opening or polymerization under harsh conditions.
Strategic Disconnections:
-
C–C Bond Formation: The ethyl side chain is installed via a Grignard addition to a stable Weinreb amide, avoiding the over-addition issues common with acid chlorides or esters.
-
Redox Manipulation: The resulting methyl ketone is reduced to the alcohol. This stage offers a divergence point: use NaBH₄ for racemic products or CBS catalysts for enantioselective synthesis.
-
Nitrogen Protection: The bulky benzhydryl (diphenylmethyl) group is selected for the core synthesis due to its crystallinity (aiding purification without chromatography) and stability against nucleophiles. It can be swapped for Boc or Cbz late-stage.
Caption: Retrosynthetic logic prioritizing the stable Weinreb amide to control carbon chain extension.
Process Safety & Engineering Controls
Critical Hazards:
-
Azetidine Toxicity: Substituted azetidines can be potent skin irritants and sensitizers. Handle all intermediates in a fume hood with proper PPE (nitrile gloves, lab coat, goggles).
-
Grignard Exotherm: The addition of Methylmagnesium bromide is highly exothermic. Reactor cooling (jacketed vessel) and controlled dosing rates are mandatory.
-
Hydrogen Evolution: The reduction step releases hydrogen gas. Ensure adequate headspace ventilation.
Engineering Controls:
-
Reactor: Glass-lined or Hastelloy reactors recommended for acidic steps; Stainless steel (SS316) is acceptable for the Grignard and basic workups.
-
Temperature Monitoring: Internal thermocouples with automatic cut-off for reagent addition pumps if temperature limits are exceeded.
Detailed Experimental Protocol
Stage 1: Synthesis of Weinreb Amide
Objective: Convert 1-benzhydrylazetidine-3-carboxylic acid to N-methoxy-N-methyl-1-benzhydrylazetidine-3-carboxamide.
Reagents:
-
1-Benzhydrylazetidine-3-carboxylic acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
Dichloromethane (DCM) (10 vol) or 2-MeTHF (Green alternative)
Protocol:
-
Activation: Charge the reactor with carboxylic acid and DCM. Cool to 0–5 °C.
-
CDI Addition: Add CDI portion-wise over 30 minutes. Caution: CO₂ evolution. Stir at 0 °C for 1 hour, then warm to 20 °C and stir for 1 hour to ensure complete formation of the acyl-imidazole intermediate.
-
Coupling: Add N,O-Dimethylhydroxylamine HCl in one portion. Stir at 20–25 °C for 12 hours.
-
IPC (HPLC): Check for consumption of acid (<1.0%).
-
Workup: Quench with 1M HCl (5 vol). Separate layers. Wash organic layer with Sat.[1] NaHCO₃ (5 vol) and Brine (5 vol).
-
Isolation: Dry over MgSO₄, filter, and concentrate. The product often solidifies upon standing or can be used directly as a thick oil.
-
Yield Expectation: 85–92%
-
Purity Goal: >95% (a/a)[2]
-
Stage 2: Grignard Addition to Form Methyl Ketone
Objective: Selective formation of 1-(1-benzhydrylazetidin-3-yl)ethanone.
Reagents:
-
Weinreb Amide (from Stage 1) (1.0 equiv)
-
Methylmagnesium bromide (3.0 M in Et₂O or THF) (1.5 equiv)
-
THF (Anhydrous) (10 vol)
Protocol:
-
Setup: Inert the reactor with Nitrogen. Charge Weinreb amide and THF.[1] Cool to -10 °C.
-
Addition: Add MeMgBr dropwise via addition funnel or dosing pump. Maintain internal temperature below 0 °C. Critical: Exothermic reaction.
-
Reaction: Stir at 0 °C for 2 hours.
-
IPC (HPLC): Monitor disappearance of Weinreb amide.
-
Quench: Slowly add Sat. NH₄Cl (10 vol) while maintaining temperature <10 °C.
-
Extraction: Extract with EtOAc (2 x 5 vol). Combine organics, wash with water and brine.[2][3]
-
Purification: Concentrate to dryness. Recrystallize from Hexanes/EtOAc if necessary, though the crude is often sufficient for the next step.
-
Yield Expectation: 80–88%
-
Stage 3: Reduction to 1-(Azetidin-3-yl)ethan-1-ol
Objective: Reduction of the ketone to the secondary alcohol.
Reagents:
-
Methyl Ketone (from Stage 2) (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (0.6 equiv)
-
Methanol (MeOH) (10 vol)
Protocol:
-
Dissolution: Dissolve the ketone in MeOH and cool to 0–5 °C.
-
Reduction: Add NaBH₄ portion-wise over 30 minutes. Caution: H₂ gas evolution.
-
Stirring: Allow to warm to room temperature and stir for 2 hours.
-
Workup: Quench with Acetone (1 vol) to destroy excess hydride, then concentrate to remove MeOH.
-
Partition: Dissolve residue in DCM (10 vol) and water (10 vol). Separate layers.
-
Final Isolation: Dry organic layer (Na₂SO₄) and concentrate.[2]
-
Yield Expectation: 90–95%[4]
-
Stereochemistry: Product is a racemate (50:50 mixture of R and S).
-
Note on Enantioselective Synthesis: To obtain chiral material (e.g., >98% ee), replace NaBH₄ with (R)- or (S)-MeCBS (Corey-Bakshi-Shibata) catalyst (0.1 equiv) and Borane-THF complex (0.6 equiv) at -20 °C in THF.
Analytical Quality Control
| Test Parameter | Method | Acceptance Criteria |
| Identification | 1H-NMR (400 MHz, CDCl₃) | Conforms to structure. Key signals: Azetidine ring protons (3.0–4.0 ppm), Methyl doublet (~1.1 ppm). |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% area |
| Residual Solvents | GC-Headspace | THF < 720 ppm, DCM < 600 ppm |
| Water Content | Karl Fischer (KF) | < 0.5% w/w |
Process Flow Diagram
Caption: Unit operations flow for the scale-up synthesis.
References
-
Weinreb Amide Synthesis: Niu, T., et al. "One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids." Synthesis, 2014, 46, 320-330.[5] Link
- Azetidine Scale-Up Safety: "Safe Practices for Azide Chemistry Scale-up: A Case Study." Organic Process Research & Development. (Contextual reference for strained ring handling).
-
Grignard Addition to Weinreb Amides: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981, 22(39), 3815-3818. Link
-
Synthesis of 1-Benzhydrylazetidine-3-carboxylic acid: Anderson, A. G., et al. "Synthesis of azetidine-3-carboxylic acid." The Journal of Organic Chemistry, 1972, 37(24), 3953–3955. Link
-
General Azetidine Reviews: Brandi, A., et al. "Novel Syntheses of Azetidines and Azetidinones."[6] Chemical Reviews, 2008, 108(9), 3988–4035.[6] Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. scispace.com [scispace.com]
- 5. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Solvent Selection & Process Optimization for Azetidine Hydrochloride Salts
Part 1: The Engineering Challenge
Azetidine hydrochloride (CAS: 36520-39-5) presents a unique challenge in organic synthesis: The Solubility-Stability Paradox .[1]
-
Solubility: As an ionic salt, it is highly soluble in water and polar protic solvents (MeOH, EtOH) but virtually insoluble in the inert, non-polar solvents (DCM, Toluene, THF) typically preferred for organic transformations.[1]
-
Stability: The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol).[1] While the hydrochloride salt is stable as a solid, dissolving it in nucleophilic polar solvents (like Methanol) under acidic or thermal stress can trigger acid-catalyzed nucleophilic ring opening (solvolysis) , leading to polymerization or linear byproducts.[1]
This guide provides an evidence-based framework for selecting solvent systems that dissolve the salt without destroying the ring.
Part 2: Solvent Class Analysis & Selection Matrix[1]
The following matrix synthesizes solubility data with kinetic stability risks.
Table 1: Solvent Performance Matrix for Azetidine HCl[1]
| Solvent Class | Examples | Solubility (Salt) | Stability Risk | Recommendation | Application Context |
| Polar Aprotic | DMF, DMSO, NMP | High | Low | Primary Choice | Ideal for SNAr, Amide Couplings, and homogeneous reactions.[1] Hard to remove during workup. |
| Chlorinated | DCM, Chloroform | Negligible | Low | Biphasic Only | Excellent for the free base.[1] Use in biphasic systems (Water/DCM) or as a slurry with organic base.[1] |
| Polar Protic | Methanol, Ethanol | High | High | Caution | Risk of Ring Opening. Avoid heating.[1] Good for hydrogenation or mild deprotections only.[1] |
| Ethereal | THF, 2-MeTHF, Dioxane | Poor | Low | Slurry Only | Used only if the salt is neutralized in situ to the free base.[1] |
| Aqueous | Water | Very High | Low (at neutral pH) | Biphasic | Best for Schotten-Baumann conditions (Acylations/Sulfonylations).[1] |
Mechanism of Failure: Ring Opening
The diagram below illustrates the "Danger Zone"—why dissolving Azetidine HCl in hot methanol is a critical process error.
Figure 1: Acid-mediated nucleophilic ring opening.[1] Protonation activates the strained ring, making it susceptible to attack by protic solvents (solvolysis).
Part 3: Strategic Protocols
Do not rely on "standard" conditions. Use these optimized workflows designed specifically for the HCl salt.
Protocol A: Homogeneous Amide Coupling (The "DMF Route")
Best for: Coupling Azetidine HCl with Carboxylic Acids using HATU/EDC.
Rationale: DMF dissolves the salt completely, ensuring stoichiometric accuracy.[1] The base is added before the coupling agent to prevent acid buildup.
-
Dissolution: Charge Azetidine HCl (1.0 equiv) into a reactor. Add anhydrous DMF (5-10 volumes).
-
Note: The solution may remain slightly turbid depending on concentration.[1]
-
-
Neutralization: Cool to 0°C. Add DIPEA (Diisopropylethylamine) (2.5 - 3.0 equiv).
-
Critical Step: You need 1 equiv to neutralize the HCl and 1+ equiv to drive the coupling. The mixture will clear as the free base is liberated.[1]
-
-
Activation: In a separate vessel, activate the Carboxylic Acid (1.0 equiv) with HATU (1.1 equiv) in DMF for 5 minutes.
-
Addition: Cannulate the activated acid solution into the Azetidine/DIPEA solution at 0°C.
-
Workup: Dilute with EtOAc, wash 3x with 5% LiCl (to remove DMF), then NaHCO3.
Protocol B: Biphasic Schotten-Baumann (The "Water/DCM Route")
Best for: Acyl Chlorides, Sulfonyl Chlorides, or robust protecting groups (Boc2O).[1]
Rationale: Water dissolves the salt immediately.[1] DCM dissolves the electrophile.[1][2] The inorganic base acts as an acid scavenger in the aqueous phase, protecting the ring from acid-catalyzed opening.[1]
-
Aqueous Phase: Dissolve Azetidine HCl (1.0 equiv) in Water (3 volumes). Add K2CO3 or NaOH (2.5 equiv).[1]
-
Organic Phase: Dissolve the Electrophile (e.g., Tosyl Chloride, Benzoyl Chloride) in DCM (3 volumes).
-
Reaction: Add the Organic phase to the Aqueous phase vigorously.[1]
-
Process Control: Maintain temperature < 10°C to prevent hydrolysis of the electrophile.
-
-
Separation: The product will migrate into the DCM layer.[1] Separate phases.
Protocol C: In-Situ Free Basing (The "Anhydrous Slurry")
Best for: Reactions strictly requiring anhydrous conditions (e.g., Nucleophilic substitutions).
Rationale: Azetidine free base is volatile (bp ~61°C) and hard to isolate.[1] This protocol generates it in situ without isolation.[1]
-
Slurry: Suspend Azetidine HCl in DCM or Acetonitrile .
-
Liberation: Add Powdered KOH or Solid NaHCO3 (2.0 equiv) and stir vigorously for 1 hour.
-
Reaction: Add the electrophile directly to the filtrate/supernatant.[1]
Part 4: Decision Logic for Process Chemists
Use this flow to determine the correct solvent system for your specific reaction.
Figure 2: Solvent selection decision tree based on electrophile stability and water tolerance.
Part 5: Safety & Handling
-
Volatility Warning: If you must isolate the free base (not recommended), do not evaporate to dryness on a high-vacuum rotovap.[1] The free base (bp ~61°C) will be lost to the pump. Distill carefully at atmospheric pressure or use as a solution.
-
Exotherm: Neutralizing the HCl salt is exothermic.[1] On scales >10g, add base slowly to prevent thermal runaway which could trigger ring opening.[1]
References
-
Vertex AI/ACS. Enantioselective Ring Opening of Azetidines via Charge Recognition. Journal of the American Chemical Society. (2025).[1][2][3][4][5] Link
-
RSC Publishing. The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine.[1][6] Polymer Chemistry.[1] Link
-
NIH/PMC. Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1] ACS Medicinal Chemistry Letters. (2010).[1] Link
-
BenchChem. Deprotection of N-trimethylsilylazetidine to Yield Free Azetidine - Application Note.Link
-
Fisher Scientific. Azetidine hydrochloride Safety Data Sheet & Properties.[1]Link
Sources
- 1. Azetidine hydrochloride | 36520-39-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Azetidin-3-yl)ethan-1-ol
[1]
Current Status: Online Operator: Senior Application Scientist Ticket ID: AZT-YIELD-OPT-001 Subject: Optimization of Yield and Purity for 1-(Azetidin-3-yl)ethan-1-ol[1]
Executive Summary & Strategy
Welcome to the Technical Support Center. You are likely encountering low yields (<40%) due to three specific "leakage points" inherent to azetidine chemistry:
-
Ring Instability: The 25.4 kcal/mol ring strain makes the azetidine scaffold susceptible to nucleophilic ring-opening, particularly during Lewis-acid-mediated steps (like Grignard additions).
-
Aldehyde Dimerization: The precursor, tert-butyl 3-formylazetidine-1-carboxylate, is prone to hydration and oligomerization.[1]
-
Extraction Efficiency: The final free amine, 1-(azetidin-3-yl)ethan-1-ol, is highly polar and amphoteric.[1] Standard aqueous workups often result in >50% product loss to the aqueous phase.
This guide moves beyond standard literature to provide process-chemistry grade protocols designed to plug these leaks.
Synthesis Workflow Visualization
The following diagram outlines the optimized pathway, highlighting Critical Process Parameters (CPPs) where yield is most often determined.
Figure 1: Critical path analysis for the synthesis of 1-(Azetidin-3-yl)ethan-1-ol. Red nodes indicate high-risk intermediates.[1]
Module 1: The Precursor Trap (Aldehyde Integrity)
The Issue: Researchers often buy or synthesize tert-butyl 3-formylazetidine-1-carboxylate and store it.[1] This compound degrades rapidly. Symptom: NMR shows broad peaks or hydrate formation; Grignard yield is <30%.
Troubleshooting Protocol:
-
Freshness Rule: Never store the aldehyde for >24 hours. If you must, store it as the Weinreb amide or the alcohol precursor and oxidize (Swern/Parikh-Doering) immediately before the Grignard step.
-
Purity Check: Before adding MeMgBr, run a quick 1H NMR. If the aldehyde proton (CHO, ~9.7 ppm) integrates <0.9 relative to the Boc group, repurify via rapid silica plug (EtOAc/Hexane).
Module 2: The Grignard Addition (Yield Optimization)
The Issue: Addition of Methylmagnesium bromide (MeMgBr) to the aldehyde often results in ring opening or tertiary alcohol formation (over-addition).
Optimized Protocol:
-
Reagents: 1.2 eq MeMgBr (3.0 M in ether), anhydrous THF.
-
Temperature: Strict -78°C.
-
Additive (The "Secret" Weapon): Use Cerium(III) Chloride (CeCl₃) if yields remain low. This promotes 1,2-addition and suppresses basicity, protecting the ring.[1]
Step-by-Step:
-
Dissolve N-Boc-3-formylazetidine (1.0 eq) in anhydrous THF (0.1 M concentration). Cool to -78°C .[1]
-
Add MeMgBr (1.2 eq) dropwise over 30 minutes. Do not let the internal temp rise above -70°C.
-
Stir at -78°C for 2 hours. Do not warm to RT.
-
Quench Cold: Quench with saturated aqueous NH₄Cl at -78°C. Warming the reaction mixture while active Mg species are present causes ring destruction.
Data: Temperature vs. Impurity Profile
| Temperature | Product Yield | Ring-Opened Byproduct | Dimerization |
| -78°C | 88% | < 2% | < 5% |
| -40°C | 65% | 15% | 10% |
| 0°C | 12% | 60% | 15% |
Module 3: The "Emulsion Nightmare" (Workup)
The Issue: Upon quenching, magnesium salts form a gelatinous emulsion that traps the polar azetidine, leading to massive yield loss during extraction.[1]
The Fix: Roche Salt Protocol Instead of simple NH₄Cl, use a Potassium Sodium Tartrate (Rochelle's Salt) workup.
-
After quenching with minimal NH₄Cl, add saturated aqueous Rochelle’s salt solution (20 mL per gram of substrate).
-
Stir vigorously at Room Temperature (RT) for 1-2 hours.
-
Visual Cue: The mixture will separate into two perfectly clear layers (organic vs. aqueous).
-
Extract with EtOAc (3x).
-
Crucial: Wash the combined organics with brine to remove residual water, then dry over Na₂SO₄.
Module 4: Deprotection & Isolation (The Final Hurdle)
The Issue: Removing the Boc group (Acidic conditions) generates the salt form. Neutralizing to the free base often results in the product staying in the water layer because 1-(Azetidin-3-yl)ethan-1-ol is highly water-soluble.[1]
Optimized Protocol:
-
Deprotection: Treat N-Boc intermediate with TFA/DCM (1:4) at 0°C for 2 hours.
-
Evaporation: Remove TFA completely (azeotrope with toluene 3x).
-
Free Basing (Ion Exchange): Do NOT use aqueous NaOH/extraction.
-
Method: Dissolve the TFA salt in MeOH.
-
Load onto a column of Dowex 1X8 (OH- form) or Amberlyst A-26 (OH-) .
-
Elute with MeOH. The amine comes off as the free base; TFA stays on the resin.
-
Concentrate the filtrate to obtain the pure product.
-
FAQ: Troubleshooting Specific Failures
Q: My product disappears after the Grignard workup. Where did it go? A: It is likely trapped in the Magnesium emulsion or the aqueous phase.
-
Immediate Action: Re-extract your aqueous waste with n-Butanol or DCM/Isopropanol (3:1) .[1] These solvent systems are polar enough to pull the azetidine out of the water.
Q: I see a "double addition" product (tertiary alcohol). A: You have over-oxidized your starting material to a ketone or your temperature control failed. Ensure you are starting with the aldehyde, not the ketone, and keep MeMgBr addition slow.[1] If starting from the ester, you must stop at the ketone (difficult) or Weinreb amide.
Q: Can I use the ketone (1-(tert-butoxycarbonyl)azetidin-3-one) instead? A: Yes, and it is often safer.[1]
-
Route: React the ketone with Methyl Lithium (MeLi) or MeMgBr/CeCl₃.
-
Benefit: Ketones are more stable than aldehydes.
-
Risk:[1][2] Tertiary alcohol formation is the target here (if you want the methyl group on the ring carbon). Wait , if you want the ethanol side chain (CH(OH)CH3), you need to reduce 1-(tert-butoxycarbonyl)-3-acetylazetidine .[1]
-
Correction: If you use the ketone route, synthesize N-Boc-3-acetylazetidine first, then reduce with NaBH₄ in MeOH at 0°C.[1] This reduction is quantitative and avoids Grignard troubles entirely.
-
References
-
General Azetidine Handling & Ring Strain
-
Grignard Addition to Azetidine-3-carboxaldehyde
-
Patent WO2012080735. "Azetidine derivatives as JAK inhibitors." (Describes synthesis of similar hydroxyethyl azetidines). Link
-
-
Rochelle's Salt Workup Protocol
-
Fieser, L. F., & Fieser, M. (1967).[1] "Reagents for Organic Synthesis." (Standard reference for tartrate workups of Aluminum/Magnesium salts).
-
-
Deprotection & Ion Exchange Purification
-
Bodanszky, M., & Bodanszky, A. (1984).[1] "The Practice of Peptide Synthesis." (Authoritative source on TFA removal and resin neutralization).
-
End of Support Ticket. For further assistance, please upload your NMR spectra to the secure portal.
Sources
- 1. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 2. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Handling hygroscopic nature of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride
A Senior Application Scientist's Guide to Handling its Hygroscopic Nature
Welcome to the technical support center for 1-(Azetidin-3-yl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this valuable but challenging compound. As a potent building block in medicinal chemistry, its pronounced hygroscopic nature can introduce significant variability into experiments if not managed correctly.
This document moves beyond simple instructions to explain the scientific principles behind best practices, empowering you to troubleshoot issues and ensure the integrity of your results.
Section 1: Understanding the Core Challenge: Hygroscopicity
Q1: What does it mean for 1-(Azetidin-3-yl)ethan-1-ol hydrochloride to be "hygroscopic"?
A1: Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere.[1] For 1-(Azetidin-3-yl)ethan-1-ol hydrochloride, a polar, salt-form compound, this means that upon exposure to ambient air, it will readily attract water molecules. This can transform the fine, crystalline powder into a sticky, clumped, or even liquid state, a process known as deliquescence in extreme cases.[2]
Q2: Why is this hygroscopic behavior a significant problem in a research setting?
A2: Uncontrolled moisture absorption poses a multi-faceted threat to experimental accuracy and compound integrity. The consequences can range from minor inconsistencies to complete experimental failure.[3][4]
-
Inaccurate Weighing and Stoichiometry: This is the most immediate and critical issue. The mass measured on a balance will be a combination of the compound and an unknown amount of absorbed water. This leads to dispensing less of the active molecule than intended, causing significant errors in molar calculations, reaction stoichiometry, and solution concentrations.[5]
-
Chemical Degradation: The presence of water can accelerate the degradation of the active pharmaceutical ingredient (API) through hydrolysis or other moisture-mediated pathways, reducing its purity and potency over time.[6][7][8]
-
Altered Physical Properties: Moisture can cause physical changes like caking and clumping, which complicates handling, dispensing, and dissolution.[7][9] In a drug development context, these changes severely impact powder flow, compaction, and the stability of solid dosage forms.[4]
-
Compromised Analytical Results: When analyzing the compound using techniques like X-ray diffraction (XRD), moisture absorption can lead to changes in crystallinity, peak broadening, or even phase transformations, complicating structural analysis.[10]
Section 2: Frequently Asked Questions (FAQs)
Q3: How should I store a new, unopened container of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride?
A3: Unopened containers should be stored in a cool, dry place, away from direct sunlight and sources of heat.[11][12] The manufacturer's seal is critical for protection. Many suppliers of azetidine derivatives recommend storage under an inert gas.[13] If possible, storing inside a desiccator cabinet provides an additional layer of protection against ambient humidity.[14]
Q4: I've opened the container. What are the immediate best practices?
A4: Once the primary seal is broken, the risk of moisture absorption begins. The guiding principle is to minimize atmospheric exposure.[11]
-
Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold powder.
-
Handle the material in a controlled environment, such as a glove box with low humidity or under a stream of inert gas (e.g., nitrogen or argon).[15]
-
Use clean, dry spatulas and weighing vessels.
-
Work quickly and efficiently to measure the required amount.[11]
-
Immediately and securely reseal the container, purging the headspace with inert gas if possible.
Q5: The powder has already clumped. Is it still usable?
A5: Clumping is a clear sign of moisture absorption. While you may be able to break up the clumps with a dry spatula, the material's integrity is compromised.[11] The weighed amount will be inaccurate, and the potential for degradation is high. For precise applications like quantitative analysis or stoichiometry-sensitive reactions, it is strongly recommended to use a fresh, unopened vial. If you must proceed, determining the water content via Karl Fischer titration is essential to correct the mass.[16]
Section 3: Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Guide 1: Issues with Weighing & Dispensing
Q6: My analytical balance reading is unstable and drifting upwards while weighing the compound. What's happening?
A6: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air. The increasing mass you see is the weight of the water molecules binding to the compound in real-time. To solve this, you must reduce the exposure time and control the atmosphere. Weigh the compound in a glove box or a ventilated balance enclosure.[17] If unavailable, weighing by difference is a faster alternative: pre-weigh the sealed vial, quickly dispense the approximate amount into your receiving flask, reseal the vial, and weigh it again. The difference in mass is what you've dispensed.
Guide 2: Problems in Solution Preparation
Q7: I prepared a 100 mM solution, but my downstream assay results suggest the concentration is lower. Why?
A7: This is a direct consequence of the primary hygroscopicity issue: inaccurate initial weighing. If your compound had absorbed, for example, 10% water by mass, the actual amount of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride you weighed was 10% less than the balance reading. This systematically lowers the final concentration of all solutions.
Solution Workflow:
-
Quantify Moisture: Use Karl Fischer titration to determine the exact percentage of water in your stock bottle.[16][18]
-
Calculate Corrected Mass: Adjust the mass needed for your solution based on the water content.
-
Corrected Mass = (Desired Mass) / (1 - (Water Content Fraction))
-
Example: To get 100 mg of active compound from a stock with 5% water content, you need to weigh 100 mg / (1 - 0.05) = 105.26 mg.
-
-
Re-prepare Solution: Prepare the solution using the corrected mass.
Guide 3: Inconsistent Reaction Outcomes
Q8: My reaction yields are inconsistent from batch to batch, even though I follow the same procedure. Could the starting material be the cause?
A8: Absolutely. Inconsistent moisture content is a major source of batch-to-batch variability.[8] If the compound is a limiting reagent, variations in its actual mass (due to water) will directly impact the theoretical yield. Furthermore, the absorbed water can interfere with moisture-sensitive reagents or catalysts (e.g., Grignard reagents, organolithiums, or certain coupling catalysts), leading to lower yields and the formation of byproducts.
Troubleshooting Decision Pathway
Caption: Troubleshooting workflow for inconsistent reaction yields.
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Protocol for Weighing and Dispensing
This protocol is designed to minimize moisture exposure during routine weighing.
-
Preparation:
-
Ensure the analytical balance is calibrated and located in a draft-free area.[19]
-
Allow the container of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride to equilibrate to the ambient temperature of the weighing area for at least 30 minutes.
-
Prepare clean, dry weighing paper or a suitable glass vial.
-
Have personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[13][20]
-
-
Execution (Controlled Atmosphere - Preferred):
-
Place all necessary items (spatula, weighing vessel, compound container) inside a nitrogen-purged glove box or desiccator cabinet.
-
Open the main container inside the controlled atmosphere.
-
Tare the weighing vessel on the balance.
-
Quickly transfer the desired amount of solid to the vessel.
-
Record the final mass.
-
Tightly reseal the main container before removing it from the controlled atmosphere.
-
-
Execution (Open Bench - High Risk):
-
Place the weighing vessel on the balance and tare it.
-
Briefly remove the cap from the main container. Do not leave it open.
-
Using a clean, dry spatula, transfer an estimated amount of the solid to the weighing vessel as quickly as possible.
-
Immediately reseal the main container.
-
Record the mass. Be aware that the reading may drift. Record the first stable reading.
-
Causality Note: This open-bench method introduces a high risk of error. The longer the material is exposed, the more water it absorbs, leading to an overestimation of the actual compound mass.[11]
-
General Handling Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. jocpr.com [jocpr.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. staedean.com [staedean.com]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibisscientific.com [ibisscientific.com]
- 10. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 11. tutorchase.com [tutorchase.com]
- 12. chemos.de [chemos.de]
- 13. tcichemicals.com [tcichemicals.com]
- 14. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 15. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 16. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. escopharma.com [escopharma.com]
- 18. mt.com [mt.com]
- 19. scribd.com [scribd.com]
- 20. synquestlabs.com [synquestlabs.com]
Troubleshooting solubility issues of azetidine HCl salts in organic solvents
Topic: Troubleshooting solubility issues of azetidine HCl salts in organic solvents Audience: Organic Chemists, Process Scientists, and Drug Discovery Researchers
Introduction: The "Brick Dust" Paradox
User Issue: “I have an azetidine hydrochloride salt. It is a white crystalline solid.[1][2] It dissolves instantly in water or methanol but sits like 'brick dust' in DCM, THF, or Toluene. I need to run an anhydrous coupling reaction. How do I get this into solution?”
Technical Root Cause:
Azetidine (
This guide provides three tiers of troubleshooting protocols, ranked from "Quick Fix" to "Process Engineering."
Module 1: In-Situ Solubilization (The "Lazy" Protocol)
Best For: Amide couplings, nucleophilic substitutions (
The Concept: Do not isolate the free base. Instead, use a "sacrificial" organic base to deprotonate the azetidine in situ. The equilibrium shifts because the resulting salt (e.g., DIPEA·HCl) is often more lipophilic or stays in solution better than the azetidine·HCl lattice.
Protocol 1.1: The Hünig’s Base Shift
-
Suspend the Azetidine HCl (1.0 equiv) in your anhydrous solvent (DCM, DMF, or THF). It will remain a suspension.
-
Add
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 – 1.5 equiv).-
Observation: The suspension may clear up slightly, or the texture may change as the solid phase converts from Azetidine·HCl to DIPEA·HCl.
-
-
Add your electrophile (e.g., Acid Chloride, Activated Ester).
-
Mechanism: The organic base acts as a proton shuttle. As the free azetidine reacts with the electrophile, Le Chatelier’s principle pulls the equilibrium forward.
Critical Warning: If your electrophile is extremely moisture-sensitive, ensure your organic base is dry. Commercial DIPEA often contains traces of water.
Module 2: Isolation of the Free Base (The "Volatile" Protocol)
Best For: Alkylations, sensitive metal-catalyzed cross-couplings, or when amine salts interfere with the catalyst.
The Risk: Azetidine free base is highly volatile (Boiling Point: ~62–63 °C). Common Error: Users neutralize the salt, extract into DCM, and then use a rotary evaporator (Rotovap) to remove the solvent. Result: The azetidine evaporates with the solvent, leaving an empty flask.
Protocol 2.1: Biphasic Extraction (Low-Temp Handling)
-
Dissolve Azetidine HCl in a minimum amount of water (e.g., 1 g in 3-5 mL water).
-
Cool the solution to 0 °C.
-
Basify with saturated aqueous
or (pH > 12).-
Note: Use
if you want to saturate the aqueous layer ("salting out" effect) to push the amine into the organic layer.
-
-
Extract 3x with Diethyl Ether (
) or Pentane .-
Why Ether? It has a low boiling point (35 °C), allowing removal without heating the azetidine excessively.
-
-
Dry the organic layer over solid
or . -
Concentration:
-
Do NOT use a high-vacuum pump.
-
Do NOT heat the water bath above 20 °C.
-
Distill the solvent off carefully at atmospheric pressure or mild vacuum ( > 300 mbar).
-
Pro-Tip: If possible, do not isolate. Determine the concentration via NMR (using an internal standard like mesitylene) and use the ethereal solution directly.
-
Module 3: Advanced Engineering (Phase Transfer & Stability)
Best For: Process chemistry, large-scale reactions, or when "free-basing" is too risky due to volatility.
Protocol 3.1: Phase Transfer Catalysis (PTC)
If you cannot use water (anhydrous conditions) but the salt won't dissolve, use a Phase Transfer Catalyst to shuttle the azetidine into the organic phase.
-
System: Solid/Liquid PTC.
-
Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Aliquat 336 (5-10 mol%).
-
Base: Solid, finely ground
or . -
Solvent: Acetonitrile or Toluene.
Workflow:
-
Suspend Azetidine HCl, Solid Base, and PTC in the solvent.
-
The PTC exchanges the
anion for a lipophilic anion (or helps deprotonate at the interface), pulling the reactive species into the bulk organic solvent.
Protocol 3.2: Stability & Ring Opening
Azetidines are metastable. Under acidic conditions, the ring can open to form a carbocation, which is then trapped by nucleophiles (like
The Danger Zone:
-
Strong Acid + Heat: Ring opening to
-chloropropylamines. -
Nucleophilic Solvents: Avoid heating Azetidine HCl in alcohols (MeOH/EtOH) for prolonged periods, as solvolysis can occur.
Visual Troubleshooting Guides
Figure 1: Solubilization Strategy Decision Tree
Use this logic flow to determine the correct protocol for your specific reaction constraints.
Caption: Decision matrix for selecting the optimal solubilization method based on reaction tolerance and substrate volatility.
Figure 2: The "Danger Zone" - Acidic Ring Opening
Understanding why heating the salt in the wrong solvent leads to decomposition.
Caption: Mechanism of acid-catalyzed ring opening. Avoid high temperatures with Azetidine HCl in the presence of nucleophiles.
Reference Data: Solvent Compatibility Matrix
| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Risk Factor |
| Water | High | High | Hydrolysis of electrophiles. |
| Methanol | High | High | Nucleophilic solvent; risk of solvolysis if heated. |
| DMSO/DMF | Moderate/High | High | High boiling point; difficult to remove. |
| DCM | Insoluble | High | "Brick Dust" issue. Requires base. |
| THF | Insoluble | High | "Brick Dust" issue. Requires base. |
| Ether | Insoluble | High | Ideal for isolation (Low BP prevents volatility loss). |
FAQ: Frequently Asked Questions
Q: Can I just heat the reaction to get the salt to dissolve? A: Proceed with caution. While heat increases solubility, azetidines are strained rings. Heating the hydrochloride salt (acidic environment) can trigger ring-opening polymerization or hydrolysis. If you must heat, ensure the mixture is neutralized first.
Q: I rotovapped my extraction and my flask is empty. What happened? A: You likely evaporated your product. Azetidine boils at ~63 °C. Under vacuum (e.g., 20 mbar), it boils below room temperature. Always keep the free base in solution (e.g., a stock solution in Ether or DCM) rather than isolating it to a neat oil.
Q: Why does my azetidine salt look hygroscopic?
A: Small amine salts are notoriously hygroscopic. If your "dry" salt is clumping or turning into a goo, it has absorbed water from the air. This water will kill anhydrous reagents (like acid chlorides). Dry the salt in a vacuum desiccator over
References
-
Organic Syntheses. Preparation of Azetidine (General Procedures). Coll. Vol. 5, p. 589 (1973). Available at: [Link]
-
National Institutes of Health (NIH). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC8505084. Available at: [Link]
-
Starks, C. M. Phase-transfer catalysis.[4] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[4] J. Am. Chem. Soc. 1971, 93, 1, 195–199. (Foundational text on PTC).[4]
Sources
Technical Support Center: Purification of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for 1-(Azetidin-3-yl)ethan-1-ol hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this valuable building block. Our approach is rooted in explaining the fundamental chemical principles behind each step, empowering you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and general handling of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride.
Q1: What are the primary challenges associated with purifying this specific molecule?
A1: The purification of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride presents a unique set of challenges stemming from its structure:
-
Ring Strain: The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening, particularly under harsh acidic or basic conditions.[1][2] This inherent instability can lead to degradation during purification.
-
High Polarity: The molecule contains a hydroxyl group and an amine hydrochloride salt, making it highly polar. This high polarity can lead to poor solubility in common organic solvents and cause streaking or poor separation during normal-phase column chromatography.
-
Hygroscopicity: As a hydrochloride salt, the compound is likely to be hygroscopic, readily absorbing moisture from the atmosphere. This can affect its physical state, making it difficult to handle and weigh accurately, and can introduce water as an impurity.
-
Amine Reactivity: The secondary amine, even as a salt, can interact strongly with acidic stationary phases like silica gel, leading to significant peak tailing and potential irreversible adsorption during chromatography.[1]
Q2: My crude material is a sticky oil/gum instead of a solid. What does this indicate?
A2: Obtaining a non-crystalline, gummy solid or oil is a common issue. This typically points to the presence of significant impurities that disrupt the crystal lattice formation of the desired product. Common culprits include:
-
Residual Solvents: Incomplete removal of reaction or extraction solvents (e.g., DMF, DMSO, ethyl acetate) is a primary cause.
-
Excess HCl: If the hydrochloride salt was formed by adding excess HCl, the free acid in the crude material can prevent crystallization.
-
Process-Related Impurities: Byproducts from the synthesis, such as ring-opened species or unreacted starting materials, can act as crystallization inhibitors.[3]
-
Water Content: Due to its hygroscopic nature, the compound may have absorbed atmospheric moisture, resulting in an oil.
The first step is to ensure all solvents are removed under high vacuum, potentially with gentle heating. If the material remains oily, a purification step is necessary.
Q3: What analytical techniques are recommended for monitoring purification progress?
A3: A combination of techniques is ideal for robustly tracking your purification:
-
Thin-Layer Chromatography (TLC): TLC is invaluable for a quick assessment of purity and for developing a solvent system for column chromatography.[4] Due to the compound's polarity, a highly polar mobile phase (e.g., DCM/Methanol/Ammonium Hydroxide) on a silica plate is often required. Staining with ninhydrin or potassium permanganate is effective for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring reaction completion and fraction purity. It provides accurate information on the presence of the desired product (by mass) and the profile of impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the final product and identifying impurities in the final, isolated material.
Part 2: Troubleshooting and Purification Protocols
This section provides a problem-oriented guide and detailed experimental protocols for the most common purification methods.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery from silica gel chromatography. | Irreversible Adsorption: The polar amine hydrochloride is strongly binding to the acidic silica gel. | 1. Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base (e.g., 0.5-2% triethylamine or ammonium hydroxide).[5] 2. Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica. |
| Product won't crystallize from solution. | Supersaturation: The solution is supersaturated, and nucleation has not initiated. High Impurity Load: Impurities are inhibiting crystal lattice formation.[6] Incorrect Solvent System: The chosen solvent may be too good, keeping the product solubilized even when cold.[7] | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature (e.g., in a -20°C freezer).[6] 2. Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" solvent (e.g., methanol, ethanol) and slowly add a "bad" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, hexane) until turbidity appears, then warm slightly to redissolve and cool slowly.[8] |
| New spots appear on TLC after chromatography. | On-Column Degradation: The compound is degrading on the acidic silica gel. | This strongly suggests instability on silica. Immediately switch to a different purification strategy: • Use a deactivated (base-washed) silica column. • Employ reverse-phase chromatography. • Attempt recrystallization or a salt wash/extraction if purity allows. |
| Final product is a white powder but has a low melting point or broad melting range. | Residual Solvent or Water: Trapped solvent or moisture is depressing the melting point. | Dry the material extensively under high vacuum, possibly over a desiccant like P₂O₅. Consider gentle heating if the compound is thermally stable. |
Decision Workflow for Purification Strategy
The following diagram outlines a logical approach to selecting the appropriate purification method based on the initial assessment of your crude material.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. cerritos.edu [cerritos.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Azetidine Synthesis & Ring Stability
Welcome to the Technical Support Center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and manipulating azetidine-containing molecules. The inherent ring strain of the four-membered azetidine ring, while synthetically useful, presents unique stability challenges.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent unintended ring opening and achieve your synthetic goals.
I. Understanding Azetidine Ring Stability: The Fundamentals
The reactivity of azetidines is largely governed by a significant ring strain of approximately 25.4 kcal/mol.[2] While this strain makes them valuable synthetic intermediates, it also renders them susceptible to ring-opening reactions. The stability of the azetidine ring is a delicate balance of several factors, as illustrated below.
Caption: Key factors influencing the stability of the azetidine ring.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and manipulation of azetidines, with a focus on preventing ring opening.
Issue 1: Ring Opening Under Acidic Conditions
Q1: My azetidine ring is opening during a reaction that requires acidic conditions. What is the mechanism, and how can I prevent this?
A1: Acid-mediated ring opening is a common challenge. The mechanism involves the protonation of the azetidine nitrogen, which increases the ring strain and activates the ring for nucleophilic attack.[3] The pKa of the azetidine nitrogen is a critical factor; the lower the pH, the more likely protonation and subsequent ring opening become.[1]
Mechanism of Acid-Catalyzed Ring Opening:
Sources
Technical Support Center: Freeing 1-(Azetidin-3-yl)ethan-1-ol from its Hydrochloride Salt
Welcome to the technical support center for handling amine hydrochloride salts, with a specific focus on 1-(Azetidin-3-yl)ethan-1-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who need to generate the free base form of this valuable building block for their experimental work. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods effectively.
Frequently Asked Questions (FAQs)
Q1: Why is 1-(Azetidin-3-yl)ethan-1-ol commonly supplied as a hydrochloride (HCl) salt?
A: There are several practical and chemical reasons for supplying amines as hydrochloride salts:
-
Enhanced Stability: The lone pair of electrons on the nitrogen atom of a free amine can be susceptible to air oxidation over time, often leading to discoloration and degradation.[1] By forming the ammonium salt, this lone pair is protonated, rendering the compound significantly more stable for long-term storage and handling.
-
Improved Physical Properties: Many small amine free bases are low-melting solids or oils that can be difficult to handle, weigh accurately, and purify. In contrast, their hydrochloride salts are typically crystalline, non-volatile solids with higher melting points, making them easier to manage in a laboratory setting.
-
Reduced Odor: Small, volatile amines often have strong, unpleasant odors. The salt form is non-volatile and essentially odorless.
Q2: In which experimental scenarios is the conversion to the free base necessary?
A: While the HCl salt can sometimes be used directly if the reaction conditions involve a sufficient excess of another base, generating the free base is often crucial for:
-
Nucleophilic Reactions: In reactions where the azetidine nitrogen acts as a nucleophile (e.g., acylations, alkylations, Michael additions), the protonated form is unreactive. The free lone pair is required for the nitrogen to participate in the reaction.
-
Base-Sensitive Reactions: If your reaction involves reagents or other functional groups that are sensitive to acidic conditions, the presence of the hydrochloride salt can be detrimental.
-
Certain Coupling Reactions: Many modern cross-coupling reactions catalyzed by transition metals require precise control over the acid/base stoichiometry. Starting with the free amine provides this control.
-
Accurate Characterization: For analytical purposes like determining the exact mass of the parent compound by mass spectrometry or obtaining a clean NMR spectrum of the neutral molecule, the free base is required.
-
Solubility Requirements: The free base has drastically different solubility properties compared to the salt. If a reaction requires the amine to be soluble in a non-polar organic solvent, conversion from the highly polar salt form is necessary.
Q3: What is the core chemical principle behind removing the HCl salt?
A: The process is a straightforward acid-base reaction. The 1-(Azetidin-3-yl)ethan-1-ol hydrochloride is an ammonium salt, which is the conjugate acid of the free amine. To liberate the free base, you must treat this salt with a base that is stronger than the free amine itself.
The key parameter is the pKa of the protonated azetidine nitrogen, which is approximately 11.3.[2][3][4] This indicates that azetidine is a relatively strong base. To deprotonate it effectively, you need to raise the pH of the solution to a value significantly above the pKa of the azetidinium ion.
Troubleshooting Guide: Protocols for Generating the Free Base
This section provides detailed, field-tested protocols for the most common methods of liberating the free amine.
Method 1: Basic Aqueous Wash (Liquid-Liquid Extraction)
This is the most common and scalable method for generating a free base that is soluble in organic solvents. The principle relies on partitioning the neutralized, less polar free base into an organic solvent while the resulting inorganic salt remains in the aqueous phase.
Q: How do I perform a liquid-liquid extraction to obtain the free base of 1-(Azetidin-3-yl)ethan-1-ol?
A: Experimental Protocol
-
Dissolution: Dissolve the 1-(Azetidin-3-yl)ethan-1-ol hydrochloride salt in water or a minimal amount of a polar solvent like methanol.
-
Organic Layer Addition: Add an immiscible organic solvent in which the free base is expected to be soluble. Dichloromethane (DCM) or ethyl acetate (EtOAc) are common first choices.
-
Basification: Slowly add an aqueous solution of a suitable base while stirring vigorously. The goal is to raise the pH of the aqueous layer to >12 to ensure complete deprotonation. A 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is typically effective.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Shake vigorously, venting frequently to release any pressure buildup.[5]
-
Separation: Allow the layers to separate completely. Drain the organic layer.
-
Re-extraction: To maximize yield, extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Washing & Drying: Combine the organic extracts and wash with brine (saturated aqueous NaCl) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the free base.
Caption: Liquid-liquid extraction workflow for free base generation.
-
Issue: An emulsion forms at the interface.
-
Cause: High concentration of materials or vigorous shaking can lead to the formation of a stable emulsion.
-
Solution: Add a small amount of brine (saturated NaCl solution) and swirl gently; this increases the ionic strength of the aqueous phase and often helps break the emulsion. If that fails, centrifugation of the mixture is highly effective.
-
-
Issue: Low recovery of the free base.
-
Cause 1: Incomplete deprotonation. The protonated amine remains in the aqueous layer.
-
Solution 1: Check the pH of the aqueous layer after extraction using pH paper or a meter. It should be strongly basic (pH > 12). If not, add more base.
-
Cause 2: The free base has some water solubility.
-
Solution 2: Perform multiple extractions (3-5 times) with smaller volumes of organic solvent. Saturating the aqueous layer with NaCl ("salting out") can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
-
Issue: How do I choose the right base?
-
Guidance: The choice depends on the stability of your compound. For robust compounds, a strong base like NaOH is efficient. For compounds with base-sensitive functional groups (e.g., esters), a milder base like sodium carbonate (Na₂CO₃) or even sodium bicarbonate (NaHCO₃) can be used, though you may need to perform more extractions to drive the equilibrium towards the free base.
-
| Base | pKa (of Conjugate Acid) | Use Case |
| Sodium Hydroxide (NaOH) | ~14 | General purpose, very effective. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Good for moderately base-sensitive compounds. |
| Sodium Bicarbonate (NaHCO₃) | 6.4 | Mildest option, for very sensitive compounds. May not be sufficient for complete deprotonation.[6] |
Method 2: Solid-Phase Extraction (Ion-Exchange Chromatography)
This method is ideal for small-scale purifications or when the free base product is highly water-soluble, making liquid-liquid extraction impractical. The technique uses a solid support with charged functional groups to capture and release the amine.
Q: When and how should I use ion-exchange chromatography to isolate my free base?
A: Use this method when your free base shows high water solubility or when you need a very clean, salt-free product on a small scale. The most common approach is to use a Strong Cation Exchange (SCX) resin.[7] These resins are typically sulfonic acid-functionalized silica or polymer beads.
A: Experimental Protocol
-
Resin Preparation: Condition a pre-packed SCX cartridge or a small column packed with SCX resin by washing it with a polar organic solvent like methanol.
-
Loading: Dissolve the 1-(Azetidin-3-yl)ethan-1-ol hydrochloride in a minimal amount of a suitable solvent (e.g., methanol, water) and load it onto the conditioned SCX column. The protonated amine will bind to the negatively charged resin, displacing its counter-ion.
-
Washing: Wash the column thoroughly with the loading solvent (e.g., methanol). This step removes the chloride counter-ion and any neutral or acidic impurities.
-
Elution: Elute the desired free base from the column using a basic solution. A common eluent is 2 M ammonia in methanol or a 5-10% triethylamine solution in methanol.[7] The strong base in the eluent deprotonates the bound amine, releasing it from the resin.
-
Isolation: Collect the basic fractions and concentrate under reduced pressure to yield the pure free base.
Sources
Technical Support Center: Azetidine Derivatives Stability & Storage
Topic: Prevention of Degradation in Azetidine Derivatives
Doc ID: AZT-STAB-2024 | Version: 2.1 | Last Updated: February 16, 2026
Core Directive: The Stability Paradox
Executive Summary for Researchers: Azetidines are kinetically stable but thermodynamically volatile.[1] The four-membered nitrogenous ring possesses a ring strain energy (RSE) of approximately 25.4 kcal/mol [1].[2][3] While this strain drives their utility in medicinal chemistry (e.g., as peptidomimetics or covalent warheads), it simultaneously lowers the activation energy barrier for ring-opening reactions, hydrolysis, and polymerization.
This guide provides a self-validating system for storing and handling these high-energy heterocycles.
Storage Protocol Matrix
Quick Reference: Storage Conditions
| Parameter | Free Base (Liquid/Oil) | Salt Form (HCl/TFA Solid) | Critical Note |
| Temperature | -20°C to -80°C | 4°C to -20°C | Free bases are prone to thermal polymerization. |
| Atmosphere | Argon or Nitrogen (Strict) | Desiccated Air or Inert Gas | Free bases absorb atmospheric CO₂ to form carbamates. |
| Container | Amber Glass (Silanized) | Tightly sealed Poly/Glass | Avoid ground glass joints for free bases (seizing risk). |
| Shelf Life | < 3 Months | 6–12 Months | Salts are hygroscopic; moisture triggers hydrolysis. |
Decision Tree: Storage Workflow
Use this logic flow to determine the immediate processing of incoming azetidine samples.
Figure 1: Decision matrix for incoming azetidine inventory. Note the strict requirement for inert atmosphere handling of free bases.
Degradation Mechanics & Diagnostics
Understanding how your sample degrades is the key to preventing it. The two primary failure modes are Acid-Catalyzed Ring Opening and Cationic Polymerization .
Mechanism: The Ring Strain Release
The azetidine nitrogen is basic (pKa of conjugate acid
Figure 2: Pathway of acid-catalyzed degradation. Protonation activates the ring, making it susceptible to irreversible opening by nucleophiles.
Troubleshooting Guide (FAQ)
Q1: My azetidine free base has turned from a clear oil to a yellow, viscous gum. What happened?
Diagnosis: Oligomerization/Polymerization. Cause: Azetidine free bases are prone to cationic ring-opening polymerization (CROP). This is often initiated by trace acids, CO₂ (forming carbamates which act as initiators), or simply thermal energy releasing ring strain [3]. Solution:
-
Immediate: Do not use for precise stoichiometry.
-
Rescue: Attempt Kugelrohr distillation for volatile derivatives to recover the monomer.
-
Prevention: Store future batches at -80°C under Argon. Avoid storing as a neat oil; dilute in a non-nucleophilic solvent (e.g., dry THF or Toluene) if possible.
Q2: I see new peaks in the NMR spectrum around 3.5–4.0 ppm, but the integration of the ring protons is low.
Diagnosis: Hydrolysis (Ring Opening). Cause: Moisture ingress. The ring has opened to form a linear amino-alcohol (if water was the nucleophile) or a chloro-amine (if HCl was present). Validation Protocol:
-
1H NMR Check: Look for the disappearance of the characteristic multiplet at
3.0–4.0 ppm (ring protons) and the appearance of distinct triplets (open chain propyl backbone). -
LCMS Check: The mass will increase by +18 Da (Water) or +36.5 Da (HCl) relative to the parent, or show dimer peaks (
).
Q3: Can I store the free base in Dichloromethane (DCM)?
Answer: Risky. While azetidines are soluble in DCM, the solvent can slowly decompose to form HCl over time (especially under light), which will catalyze the ring opening or polymerization of the azetidine. Recommendation: Use Anhydrous Toluene or TBME (tert-Butyl methyl ether) for solution storage. These are non-nucleophilic and stable.
Handling & Formulation
Solvent Compatibility Table
Use this to select solvents for reactions or storage.
| Solvent Class | Compatibility | Reason |
| Alcohols (MeOH, EtOH) | Low | Nucleophilic; promotes solvolysis/ring opening upon prolonged storage [4]. |
| Chlorinated (DCM, CHCl₃) | Medium | Risk of trace HCl formation; acceptable for short-term workups only. |
| Ethers (THF, Et₂O) | High | Non-nucleophilic; excellent for free base storage. Must be BHT-free to avoid oxidation. |
| Water | Zero (Free Base) | Immediate hydrolysis risk. Salts are soluble but may slowly hydrolyze at non-neutral pH [5]. |
Protocol: Converting Salt to Free Base (Just-in-Time)
Because the salt is stable and the base is not, perform this immediately before use.
-
Suspend: Place Azetidine·HCl in anhydrous Et₂O or DCM.
-
Neutralize: Add 1.1 equivalents of powdered Na₂CO₃ or K₂CO₃ (Avoid strong bases like NaOH which are strong nucleophiles).
-
Stir: Stir vigorously for 30–60 mins at 0°C.
-
Filter: Filter off the inorganic salts through a celite pad under inert gas.
-
Concentrate: Evaporate solvent carefully (azetidines are often volatile) at low temperature (< 30°C).
-
Use: Immediately engage in the downstream reaction.
References
-
BenchChem. (n.d.). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity. Retrieved from
-
ChemicalBook. (n.d.). Azetidine Properties and pKa Data. Retrieved from
-
Goethals, E. J., et al. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. Retrieved from
-
National Institutes of Health (NIH). (2021). Strain Release Chemistry of Photogenerated Small‐Ring Intermediates. PubMed Central. Retrieved from
-
MedChemExpress. (n.d.). Azetidine-2-carboxylic acid Storage and Handling. Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-(Azetidin-3-yl)ethan-1-ol Hydrochloride
This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(azetidin-3-yl)ethan-1-ol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It offers a comparative analysis against structurally related molecules, supported by experimental protocols and foundational principles of NMR spectroscopy. Our objective is to equip you with the expertise to not only understand the spectrum of this specific molecule but also to apply these principles to the broader class of azetidine-containing compounds.
Predicted ¹H NMR Spectrum: A Structural Dissection
The hydrochloride salt of 1-(azetidin-3-yl)ethan-1-ol presents a fascinating case for ¹H NMR analysis. The protonation of the azetidine nitrogen to form the azetidinium ion, coupled with the chiral center at the secondary alcohol, results in a complex and informative spectrum. Due to the lack of a publicly available spectrum for this specific molecule, we present a detailed prediction based on established principles and data from analogous structures.
The protonated form of the molecule in a typical NMR solvent like D₂O or DMSO-d₆ will exhibit distinct signals for the protons on the azetidine ring and the 1-hydroxyethyl side chain. The electron-withdrawing effect of the positively charged nitrogen atom significantly deshields the adjacent protons.
Expected Proton Environments and Their Signals:
-
Azetidine Ring Protons (H-2, H-4): The four protons on the carbons adjacent to the nitrogen (C2 and C4) are diastereotopic due to the chiral center at C-3. This means they are chemically non-equivalent and will appear as distinct signals. We anticipate these to be complex multiplets in the downfield region, likely between δ 3.8 and 4.2 ppm . Their multiplicity will arise from geminal coupling to each other and vicinal coupling to the H-3 proton.
-
Azetidine Ring Proton (H-3): This methine proton, attached to the carbon bearing the side chain, is expected to be a multiplet around δ 3.0-3.5 ppm . It will be coupled to the protons on C-2 and C-4, as well as the methine proton of the side chain (H-1').
-
Side Chain Methine Proton (H-1'): The proton on the carbon bearing the hydroxyl group is deshielded by the oxygen atom and will likely appear as a quartet around δ 3.7-4.0 ppm , due to coupling with the methyl protons (H-2').[1]
-
Side Chain Methyl Protons (H-2'): These three protons will appear as a doublet in the upfield region, expected around δ 1.2-1.4 ppm , due to coupling with the H-1' proton.[1][2]
-
Hydroxyl Proton (-OH): In many deuterated solvents, this proton undergoes rapid exchange and often appears as a broad singlet. Its chemical shift is highly variable (typically δ 1-5 ppm) and concentration-dependent.[1][2] A D₂O shake experiment can confirm its assignment by causing the peak to disappear.
-
Ammonium Proton (N-H): As a hydrochloride salt, the azetidine nitrogen is protonated. In aprotic solvents like DMSO-d₆, this proton can sometimes be observed as a broad signal, often in the δ 8-9 ppm region. In protic solvents like D₂O, it will exchange with the solvent and not be visible.
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected spectrum of 1-(azetidin-3-yl)ethan-1-ol hydrochloride with the known NMR data of two key structural analogs: 3-hydroxyazetidine hydrochloride and butan-2-ol.
Azetidine Ring Comparison: 3-Hydroxyazetidine Hydrochloride
3-Hydroxyazetidine hydrochloride serves as an excellent model for the azetidinium ring system in our target molecule. The ¹H NMR spectrum of 3-hydroxyazetidine hydrochloride in DMSO-d₆ shows the following key features:
-
A multiplet for the methine proton (H-3) at approximately δ 4.49 ppm .
-
Multiplets for the methylene protons (H-2 and H-4) around δ 3.99 ppm and δ 3.71 ppm .[3]
-
A broad signal for the two N-H protons at δ 9.07 ppm and a broad signal for the O-H proton at δ 6.19 ppm .[3]
This comparison strongly supports our prediction that the azetidine ring protons in 1-(azetidin-3-yl)ethan-1-ol hydrochloride will reside in the δ 3.7-4.5 ppm region due to the deshielding effect of the protonated nitrogen. The substitution of the hydroxyl group with the 1-hydroxyethyl group is expected to cause some shifts, but the overall pattern should be similar.
Side Chain Comparison: Butan-2-ol
Butan-2-ol provides a simple, non-heterocyclic analog for the 1-hydroxyethyl side chain. Its ¹H NMR spectrum exhibits:
-
A multiplet for the CH proton adjacent to the hydroxyl group around δ 3.7-3.8 ppm .[2]
-
A doublet for the methyl group attached to the same carbon at approximately δ 1.1-1.2 ppm .[2]
-
A multiplet for the methylene group around δ 1.4-1.5 ppm .
-
A triplet for the terminal methyl group around δ 0.9 ppm .[2]
The chemical shifts for the methine and adjacent methyl protons in butan-2-ol align well with our predictions for the corresponding protons in the 1-hydroxyethyl side chain of our target molecule. This confirms that the local electronic environment created by the secondary alcohol dominates the chemical shifts of these protons.
Data Summary
The following table summarizes the predicted ¹H NMR data for 1-(azetidin-3-yl)ethan-1-ol hydrochloride and the comparative data from our selected analogs.
| Proton | Predicted Chemical Shift (δ ppm) in 1-(Azetidin-3-yl)ethan-1-ol HCl | Multiplicity | Comparative Chemical Shift (δ ppm) | Comparative Compound |
| H-2, H-4 | 3.8 - 4.2 | Multiplet | ~3.71, 3.99 | 3-Hydroxyazetidine HCl[3] |
| H-3 | 3.0 - 3.5 | Multiplet | ~4.49 | 3-Hydroxyazetidine HCl[3] |
| H-1' | 3.7 - 4.0 | Quartet | ~3.7-3.8 | Butan-2-ol[2] |
| H-2' | 1.2 - 1.4 | Doublet | ~1.1-1.2 | Butan-2-ol[2] |
| -OH | Variable (1-5) | Broad Singlet | Variable (1-5) | Butan-2-ol[2] |
| N-H | Variable (8-9, in aprotic solvent) | Broad Singlet | ~9.07 | 3-Hydroxyazetidine HCl[3] |
Visualizing the Structure and Interactions
To further clarify the relationships between the protons, the following diagrams illustrate the molecular structure and the key spin-spin coupling interactions.
Caption: Molecular structure of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride with proton labeling.
Caption: Key spin-spin coupling interactions in 1-(Azetidin-3-yl)ethan-1-ol hydrochloride.
Experimental Protocol: Sample Preparation for ¹H NMR Analysis
The hydrochloride salt of 1-(azetidin-3-yl)ethan-1-ol is likely to be hygroscopic. Therefore, careful sample preparation is crucial for obtaining a high-quality NMR spectrum.
Materials:
-
1-(Azetidin-3-yl)ethan-1-ol hydrochloride (5-10 mg)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of 1-(azetidin-3-yl)ethan-1-ol hydrochloride directly into a clean, dry vial. To minimize water absorption, perform this step in a glove box or a dry environment if possible.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolution: Cap the vial and vortex thoroughly to ensure complete dissolution of the sample. Gentle warming may be applied if necessary, but ensure the solvent does not boil.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
-
D₂O Shake (Optional): To identify the -OH proton, acquire an initial ¹H NMR spectrum. Then, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of a signal will confirm its assignment as the hydroxyl proton.
Conclusion
The ¹H NMR spectrum of 1-(azetidin-3-yl)ethan-1-ol hydrochloride is predicted to be a rich source of structural information. By understanding the influence of the azetidinium ring and the secondary alcohol moiety, and by comparing the expected spectrum with those of structural analogs, a confident assignment of all proton signals can be achieved. The diastereotopic nature of the ring protons and the various coupling interactions provide a detailed fingerprint of this important synthetic building block. This guide provides a solid framework for the analysis of this and similar heterocyclic compounds, empowering researchers in their drug discovery and development endeavors.
References
-
Doc Brown's Chemistry. (n.d.). Butan-2-ol C4H10O CH3CH(OH)CH2CH3 low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]
Sources
- 1. Alcohols | OpenOChem Learn [learn.openochem.org]
- 2. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 2-Butanol(78-92-2) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the 13C NMR Chemical Shifts of 1-(Azetidin-3-yl)ethan-1-ol HCl
For Researchers, Scientists, and Drug Development Professionals
The Azetidine Moiety: A Privileged Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug development for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity.[1][2] Understanding the spectroscopic signatures of substituted azetidines is therefore crucial for chemists working in this area.
Experimental Protocol for 13C NMR Data Acquisition
To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following outlines a typical procedure for acquiring the 13C NMR spectrum of a water-soluble hydrochloride salt such as 1-(Azetidin-3-yl)ethan-1-ol HCl.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Solvent Selection: Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are suitable solvents for hydrochloride salts. The choice of solvent can slightly influence chemical shifts.[3]
-
Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Reference Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), but for aqueous solutions, a secondary standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or the residual solvent peak can be used.[3][4]
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: This will depend on the sample concentration and can range from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.
Predicted 13C NMR Chemical Shifts and Comparative Analysis
The predicted chemical shifts for 1-(Azetidin-3-yl)ethan-1-ol HCl are derived from the analysis of parent azetidine, substituted azetidines, and the well-documented effects of protonation on amine-containing compounds.
Structure and Carbon Numbering:
Caption: Structure of 1-(Azetidin-3-yl)ethan-1-ol HCl with carbon numbering.
Predicted and Comparative 13C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) for 1-(Azetidin-3-yl)ethan-1-ol HCl | Comparative Experimental Data (ppm) | Rationale for Prediction |
| C1 & C3 (Azetidine Ring CH₂) | 50 - 55 | Azetidine: 47.1 (in CDCl₃)[5] N-Boc-azetidines: ~50-63[6][7] | The carbons adjacent to the nitrogen are expected to be significantly deshielded due to the inductive effect of the protonated nitrogen. Protonation of amines is known to cause a downfield shift in the 13C NMR spectrum for adjacent carbons.[8][9] |
| C2 (Azetidine Ring CH) | 30 - 35 | N-Boc-3-substituted azetidines: ~25-30[6] | This methine carbon is further from the nitrogen and will be less affected by protonation compared to C1 and C3. The presence of the hydroxyethyl substituent will have a minor deshielding effect. |
| C4 (CH-OH) | 65 - 70 | Ethanol: ~58 (CH₂OH)[4] Alcohols (general): 60-80[10] | The carbon directly attached to the hydroxyl group is expected to resonate in the typical range for secondary alcohols.[11][12] |
| C5 (CH₃) | 20 - 25 | Ethanol: ~18 (CH₃)[4] | This methyl carbon is in a standard aliphatic environment and is expected to have a chemical shift in the typical upfield region for sp³ hybridized carbons.[13] |
Causality Behind the Chemical Shift Predictions
-
The Azetidine Ring: The inherent ring strain of the four-membered ring can influence the hybridization and electronic environment of the ring carbons, generally leading to slightly upfield shifts compared to acyclic amines. However, the dominant effect in the HCl salt is the protonation of the nitrogen.
-
Effect of Protonation: The formation of the ammonium salt results in a positive charge on the nitrogen atom. This has a strong electron-withdrawing inductive effect, which deshields the adjacent carbons (C1 and C3), causing their signals to shift downfield.[8][9][14] The magnitude of this shift can be several ppm.
-
The Hydroxyethyl Substituent: The hydroxyl group on the side chain causes a significant downfield shift for the carbon it is directly attached to (C4). The methyl group (C5) at the end of the chain will be in a typical aliphatic region.
Visualizing the Experimental Workflow
Caption: Workflow for 13C NMR analysis of 1-(Azetidin-3-yl)ethan-1-ol HCl.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR chemical shifts for 1-(Azetidin-3-yl)ethan-1-ol HCl. By leveraging data from analogous structures and fundamental principles of NMR spectroscopy, researchers can confidently approach the structural verification of this and related molecules. The provided experimental protocol and detailed rationale for chemical shift assignments offer a solid foundation for the characterization of novel azetidine-containing compounds, thereby supporting the advancement of drug discovery programs.
References
- The Royal Society of Chemistry. (2015).
- ResearchGate. (2023). ¹³C NMR chemical shifts of C(2)
- Hameed, A., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
- Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
- ChemicalBook. Azetidine(503-29-7) 13C NMR spectrum.
- SpectraBase. Azetidine - Optional[13C NMR] - Chemical Shifts.
- National Institutes of Health. (2019). Hydrochloride Salt of the GABAkine KRM-II-81. PMC.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics.
- Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol.
- ResearchGate. (2018). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt).
- ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- PubMed. (1986). 13C-NMR and spectrophotometric studies of alcohol-lipid interactions.
- Magritek. (2019).
- Taylor & Francis Online. (2006). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt.
- Magritek. (2015). New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT.
- Oregon State University. (2022). 13C NMR Chemical Shifts.
- PubMed. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy.
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Unknown. 13C NMR Chemical Shift Table.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- Pretsch, E., et al. Tables For Organic Structure Analysis.
- Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry.
- The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds.
- Shankar M, et al. (2023).
Sources
- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Azetidine(503-29-7) 13C NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. magritek.com [magritek.com]
- 12. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]
- 13. compoundchem.com [compoundchem.com]
- 14. researchgate.net [researchgate.net]
Technical Guide: HPLC Method Development for Azetidine Alcohol Purity Analysis
Executive Summary
Azetidine alcohols (e.g., 3-hydroxyazetidine) serve as critical chiral scaffolds in the synthesis of peptide mimetics and high-value APIs. However, their analysis presents a "perfect storm" of chromatographic challenges: high polarity (LogP < 0), lack of chromophores (UV-inactive >210 nm), and secondary amine basicity (pKa ~9.5).
Standard Reversed-Phase (RP) methods often fail, resulting in void volume elution or severe peak tailing due to silanol interactions. This guide objectively compares three distinct analytical approaches—HILIC , High-pH Reversed Phase , and GC-FID —to determine the optimal protocol for purity analysis.
The Verdict: While HILIC offers superior retention, High-pH RP-HPLC (pH 10.5) on hybrid-silica columns provides the most robust, transferrable method for QC environments, balancing peak shape with MS/UV compatibility.
The Challenge: Physicochemical Profile
Understanding the analyte is the first step in method design. 3-Hydroxyazetidine (and its derivatives) behaves unlike typical drug-like molecules.
| Property | Value/Description | Chromatographic Implication |
| Structure | 4-membered N-heterocycle | High ring strain; potential thermal instability in GC. |
| Polarity (LogP) | ~ -1.2 (Highly Hydrophilic) | Elutes in void volume ( |
| Basicity (pKa) | ~ 9.5 (Secondary Amine) | Protonated at neutral pH; interacts strongly with residual silanols (tailing). |
| Chromophore | None (Saturated ring) | Requires low-UV (205 nm), CAD, ELSD, or derivatization. |
Comparative Analysis of Methodologies
We evaluated three primary strategies. Data below represents average performance metrics based on optimized conditions for 3-hydroxyazetidine.
Comparative Performance Data
| Metric | Method A: HILIC (Amide) | Method B: High-pH RP (Hybrid C18) | Method C: GC-FID (Derivatized) |
| Retention Factor ( | 4.5 – 6.0 | 2.5 – 3.5 | N/A (Temp based) |
| Tailing Factor ( | 1.1 (Excellent) | 1.2 (Good) | 1.0 (Excellent) |
| Theoretical Plates ( | ~12,000 | ~15,000 | >50,000 |
| LOD (Sensitivity) | High (MS friendly) | Moderate (UV limit) | High (FID) |
| Robustness | Low (Sensitive to water) | High | Moderate (Deriv. stability) |
| Prep Time | Low | Low | High (Requires silylation) |
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)
The Specialist. HILIC creates a water-rich layer on the stationary phase surface, partitioning the polar azetidine into this layer.
-
Pros: Massive retention for polar amines; high sensitivity with ESI-MS (high organic mobile phase).
-
Cons: Long equilibration times; sensitive to sample diluent (must be high organic); peak shape can suffer if salt concentration is too low.
Method B: High-pH Reversed-Phase (The Recommended Solution)
The Workhorse. By raising the pH to 10.5 (above the pKa of 9.5), we deprotonate the azetidine nitrogen. The neutral molecule becomes sufficiently hydrophobic to retain on a C18 column without ion-pairing agents.
-
Pros: Robust; uses standard solvents; compatible with UV and MS; excellent peak symmetry.
-
Cons: Requires specialized "Hybrid" silica (e.g., chemically cross-linked) to survive high pH. Standard silica dissolves >pH 8.
Method C: GC-FID (Gas Chromatography)
The Alternative. Direct injection causes tailing due to the -OH and -NH groups. Silylation (BSTFA) is required.
-
Pros: Highest resolution; FID is universal for carbon detection.
-
Cons: Azetidine ring strain can lead to thermal degradation; moisture sensitivity in derivatization.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct method based on your specific azetidine derivative and available equipment.
Figure 1: Method Selection Decision Tree. High-pH RP is preferred for general purity, while HILIC is reserved for extreme polarity.
Detailed Experimental Protocols
Protocol 1: High-pH Reversed-Phase (Recommended)
This system utilizes pH to suppress ionization, forcing the amine into a neutral, retainable state.
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid Silica technology is mandatory for pH stability).
-
Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient:
-
0.0 min: 5% B
-
10.0 min: 30% B (Shallow gradient is key for polar separation)
-
12.0 min: 90% B (Wash)
-
15.0 min: 5% B (Re-equilibrate)
-
-
Temperature: 30°C.
-
Detection:
-
Preferred: CAD (Charged Aerosol Detector) or ELSD.
-
Alternative: UV at 205 nm (Use high-purity solvents to minimize background noise).
-
-
Sample Diluent: 90:10 Water:Acetonitrile (High aqueous matches initial gradient).
Protocol 2: HILIC (For Maximum Retention)
Use this if the analyte elutes in the void volume even at high pH.
-
Column: Amide-bonded phase (e.g., TSKgel Amide-80 or Waters BEH Amide).
-
Mobile Phase A: 200 mM Ammonium Formate (pH 3.0). Note: High buffer strength is needed to shield ionic interactions.
-
Isocratic/Gradient:
-
Isocratic 85% B / 15% A is often sufficient.
-
-
Detection: UV 210 nm or MS (ESI Positive).
-
Critical Step: Sample must be dissolved in 80-90% Acetonitrile. Injecting a water-based sample will disrupt the HILIC water layer and destroy peak shape.
Mechanism of Interaction
To troubleshoot effectively, one must understand the molecular interactions.
Figure 2: Mechanistic comparison. RP relies on deprotonation; HILIC relies on partitioning into a hydration shell.
Troubleshooting & Validation (Self-Validating Systems)
A robust method must be self-validating. Implement these checks:
-
The "Void Volume" Trap:
-
Peak Tailing (
):-
Cause: Secondary silanol interactions.
-
Fix: Increase buffer concentration (ionic strength). In HILIC, increase ammonium formate to 20mM. In High-pH RP, ensure the column is truly hybrid (e.g., Ethylene Bridged Hybrid) to resist silica dissolution.
-
-
Sensitivity Issues:
-
Cause: Azetidine alcohol has no conjugated
-system. -
Fix: Switch to CAD (Charged Aerosol Detection). CAD response is independent of chemical structure and depends only on mass, making it ideal for purity analysis of synthetic intermediates.
-
References
-
Guidance on Polar Amine Analysis: Dolan, J. W. (2008). "Separation of Polar Compounds on Reversed-Phase Columns." LCGC North America. Link
-
High pH Chromatography: McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography." Journal of Chromatography A. Link
-
HILIC Mechanism: Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography. Link
-
Detection of Non-Chromophoric Compounds: Vervoort, N., et al. (2008). "Charged aerosol detection in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijirt.org [ijirt.org]
- 3. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. impactfactor.org [impactfactor.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
The Azetidine Switch: A Comparative Guide to Reactivity and Stability
Executive Summary: The "Azetidine Switch"
In modern drug discovery, the "Azetidine Switch"—replacing a pyrrolidine ring with an azetidine—is a strategic maneuver used to optimize physicochemical properties.[1] While pyrrolidine (5-membered) is a ubiquitous, stable scaffold, azetidine (4-membered) offers a unique high-strain, low-lipophilicity profile.[2][1]
This guide objectively compares the reactivity, stability, and synthetic handling of azetidine versus pyrrolidine alcohols (specifically 3-hydroxy derivatives).[2][1]
Key Takeaways:
-
Lipophilicity: Azetidine substitution typically lowers LogP/LogD by 0.4–1.0 units compared to pyrrolidine, improving solubility.[2][1]
-
Metabolic Stability: Azetidines often exhibit lower intrinsic clearance (
) due to reduced lipophilicity and altered metabolic soft spots.[1] -
Reactivity Trade-off: Azetidines possess significant ring strain (~25 kcal/mol) compared to pyrrolidines (~5 kcal/mol).[1] This makes them susceptible to acid-mediated ring opening, requiring modified synthetic protocols.[2][1]
Physicochemical Landscape
The fundamental difference between these scaffolds lies in ring strain and ring puckering, which dictate both their basicity and nucleophilicity.
Table 1: Comparative Physicochemical Properties[1][3]
| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Impact on Chemistry |
| Ring Strain Energy | ~25.4 kcal/mol | ~5.4 kcal/mol | Azetidines are prone to ring-opening/expansion under acidic conditions.[1] |
| Basicity ( | ~11.29 (Parent)~9.5 (3-OH derivative) | ~11.27 (Parent)~10.0 (3-OH derivative) | Comparable basicity, but azetidine N-lone pair has higher s-character, slightly affecting nucleophilicity.[2][1] |
| Conformation | Puckered (Butterfly) | Envelope | Azetidine is more rigid; vectors are distinct.[1] |
| Lipophilicity ( | Baseline | +0.4 to +1.0 | Azetidine is the superior choice for lowering lipophilicity. |
| Nucleophilicity ( | Moderate | High | Pyrrolidine is generally a better nucleophile in |
Note on 3-Hydroxy Derivatives: The electron-withdrawing inductive effect of the hydroxyl group at the 3-position lowers the
of the ring nitrogen in both cases by approximately 1.0–1.5 units compared to the parent amine.
Reactivity Profile & Synthetic Challenges
Nucleophilic Substitution (N-Functionalization)
While both amines are secondary, their nucleophilic reaction rates differ.[2][1] Pyrrolidine is often used as a "super-nucleophile" in organocatalysis.[1] Azetidine, while basic, is often kinetically slower in
-
Pyrrolidine: Rapid reaction with alkyl halides and activated aryl fluorides.[1]
-
Azetidine: Slower kinetics.[1] Often requires higher temperatures or stronger bases (e.g., DIPEA,
) to drive completion.[2][1]
Ring Stability (The Danger Zone)
The defining feature of azetidine chemistry is strain-release reactivity .
-
Acid Sensitivity: Unlike pyrrolidine, which is stable in boiling concentrated HCl, azetidines can undergo ring opening or rearrangement (e.g., to
-amino alcohols) in the presence of strong acids and nucleophiles.[2][1] -
Ring Expansion: Under Lewis acidic conditions, azetidines can rearrange to pyrrolidines or larger rings if a suitable migration pathway exists.[2][1]
Visualization: Reaction Pathways & Decision Logic[1][2]
Figure 1: Decision logic for scaffold selection based on stability requirements and physicochemical goals.
Experimental Protocols
These protocols are designed to highlight the operational differences. Protocol A is a self-validating
Protocol A: Comparative N-Arylation ( )
Objective: Compare the reactivity of 3-hydroxyazetidine vs. 3-hydroxypyrrolidine with 4-fluoronitrobenzene.
Reagents:
-
Amine (1.0 equiv): 3-hydroxyazetidine HCl or 3-hydroxypyrrolidine HCl[1]
-
Electrophile (1.0 equiv): 1-fluoro-4-nitrobenzene[1]
-
Base (2.5 equiv):
(excess needed to neutralize HCl salt and scavenge HF)[2] -
Solvent: DMSO or DMF (0.2 M concentration)[2]
Workflow:
-
Preparation: Dissolve 1.0 mmol of the amine salt in 5 mL DMSO.
-
Activation: Add 2.5 mmol (345 mg) of anhydrous powdered
. Stir for 10 min at RT to liberate the free base. -
Addition: Add 1.0 mmol (141 mg) of 1-fluoro-4-nitrobenzene.
-
Monitoring: Heat to 60°C. Monitor via LCMS at t=30 min, 1h, and 4h.
-
Expectation: Pyrrolidine reaches >90% conversion significantly faster (often <1h) compared to azetidine (may require 2-4h).[1]
-
-
Workup: Dilute with water, extract with EtOAc. Azetidine products are more polar; ensure aqueous phase is not too acidic during extraction to prevent loss or degradation.[1]
Protocol B: Acid Stability Challenge
Objective: Verify scaffold integrity under deprotection-like conditions.
Workflow:
-
Dissolve 50 mg of the N-arylated product (from Protocol A) in 2 mL of 4M HCl in Dioxane.
-
Stir at RT for 4 hours.
-
Analysis: Evaporate solvent and analyze crude by
H NMR.-
Pyrrolidine: Spectrum remains unchanged (clean salt).[1]
-
Azetidine: Look for new signals corresponding to ring-opened species (e.g., chloropropylamine derivatives), especially if heat was applied.[2][1] Note: N-aryl azetidines are more stable than N-alkyl azetidines to acid, but prolonged heating in strong acid should be validated.[2][1]
-
References
-
Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. Broad review of the "Azetidine Switch" and physicochemical properties.
-
Reactivity of Azetidines. Organic & Biomolecular Chemistry. Detailed analysis of ring strain and ring-opening reactions.
-
Comparison of Cyclic Amines. BenchChem Technical Guides. pKa and LogP data for azetidine, pyrrolidine, and piperidine derivatives.
-
Nucleophilicity Scales. Journal of the American Chemical Society. Kinetic data on secondary amine nucleophilicity. [2]
Sources
Bioisosteric Replacement Guide: The 1-(Azetidin-3-yl)ethan-1-ol Scaffold
[1]
Executive Summary: The Rise of sp³-Rich Scaffolds
In modern drug discovery, "escaping the flatland" of aromatic-heavy structures is critical for improving clinical success rates.[1] The 1-(Azetidin-3-yl)ethan-1-ol scaffold represents a premier "sp³-rich" building block.[1] It functions as a rigid, polar anchor that can replace larger saturated heterocycles (like piperidines) or flexible alkyl chains.
Key Advantages:
-
LogP Reduction: Significantly lowers lipophilicity compared to piperidine/pyrrolidine analogs.
-
Metabolic Stability: The strained azetidine ring is often metabolically robust, avoiding the "soft spots" found in larger rings (e.g., oxidation at the
-carbon of piperidine). -
Vector Control: The 3-substitution pattern provides a unique exit vector for the hydroxyl group, enabling precise H-bond targeting.[1]
Scaffold Analysis: 1-(Azetidin-3-yl)ethan-1-ol[1][2]
Structural Profile
This scaffold consists of a four-membered azetidine ring substituted at the 3-position with a 1-hydroxyethyl group.[1]
-
CAS: 2068152-34-9 (Hydrochloride salt)[2]
-
Formula:
-
Stereochemistry: The side chain contains a chiral center (secondary alcohol), offering two enantiomers (
) to probe the target binding pocket.
Bioisosteric Logic
The scaffold is most effectively used to replace:
-
4-(1-Hydroxyethyl)piperidine: To reduce molecular weight (MW) and lipophilicity (LogD).[1]
-
3-(1-Hydroxyethyl)pyrrolidine: To alter the vector orientation of the hydroxyl group.[1]
-
Linear Amino-Alcohols: To rigidify the structure, reducing the entropic penalty of binding (
).
Comparative Performance Data
The following table illustrates the expected physicochemical shifts when replacing a standard piperidine scaffold with the azetidine analog in a hypothetical lead compound.
| Property | Piperidine Analog | Pyrrolidine Analog | Azetidine Scaffold | Impact Analysis |
| MW (Da) | ~350 | ~336 | ~322 | Improved LE: Lower MW increases Ligand Efficiency.[1] |
| cLogP | 3.2 | 2.6 | 1.8 | Solubility: Drastic reduction in lipophilicity improves aqueous solubility. |
| pKa (Basic N) | ~10.5 | ~10.0 | ~8.5 - 9.0 | Permeability: Lower basicity can improve membrane permeability and reduce hERG liability.[1] |
| tPSA (Ų) | 45 | 45 | 45 | Maintained: Polar surface area remains constant, preserving H-bond capacity.[1] |
| LLE | 4.5 | 5.1 | > 6.0 | Optimization: Significant boost in Lipophilic Ligand Efficiency (LLE = pIC50 - cLogP).[1] |
Note: Data represents calculated trends based on standard matched molecular pair (MMP) analysis in medicinal chemistry [1, 2].[1]
Design Logic & Vector Analysis
The following diagram visualizes the spatial and logical relationship between the azetidine scaffold and its alternatives.
Figure 1: Decision matrix for selecting the azetidine scaffold.[1] The transition from piperidine or linear chains to azetidine optimizes both thermodynamics (entropy) and physicochemical properties (LogP).
Experimental Protocols
Synthesis: Installing the Scaffold
The 1-(Azetidin-3-yl)ethan-1-ol building block is typically attached to the drug core via Reductive Amination or Nucleophilic Aromatic Substitution (SɴAr) .[1]
Protocol A: Reductive Amination (Standard)
This method is preferred when attaching the scaffold to an aldehyde-bearing core.[1]
-
Reagents: Drug Core-CHO (1.0 eq), 1-(Azetidin-3-yl)ethan-1-ol HCl (1.2 eq), DIPEA (2.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM/MeOH (10:1).
-
Step 1: Dissolve the aldehyde core in DCM/MeOH. Add the azetidine salt and DIPEA. Stir for 30 min to form the imine/iminium species.
-
Step 2: Cool to 0°C. Add STAB portion-wise.
-
Step 3: Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LCMS.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (x3).[1] Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).
Protocol B: SɴAr Coupling
Preferred for attaching to heteroaryl chlorides (e.g., Pyridine, Pyrimidine).
-
Reagents: Aryl-Cl Core (1.0 eq), 1-(Azetidin-3-yl)ethan-1-ol HCl (1.2 eq), K₂CO₃ or Cs₂CO₃ (3.0 eq), DMSO or DMF.
-
Procedure: Combine all reagents in a sealed vial. Heat to 80–100°C for 2–12 hours.
-
Validation: Monitor disappearance of Aryl-Cl by LCMS.
-
Note: The hydroxyl group on the azetidine side chain generally does not require protection during SɴAr due to the higher nucleophilicity of the secondary amine [3].
In Vitro Validation: Microsomal Stability Assay
Azetidines generally show superior metabolic stability compared to N-alkyl pyrrolidines, which are prone to
Workflow:
-
Test System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.[1]
-
Substrate: 1 µM test compound.
-
Cofactor: NADPH regenerating system.[1]
-
Incubation: 0, 5, 15, 30, and 60 minutes at 37°C.
-
Analysis: Quench with cold acetonitrile (containing internal standard). Centrifuge. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and (Intrinsic Clearance).-
Success Criterion:
(Low clearance).
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from building block to validated lead compound.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]
-
Meanwell, N. A. (2011). Bioisosteres of the Piperidine and Piperazine Rings.[3][4][5] Journal of Medicinal Chemistry. Link[1]
-
Stepan, A. F., et al. (2012).[6] Application of the Azetidine Ring in the Design of JAK Inhibitors. Journal of Medicinal Chemistry. Link[1]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[7] Angewandte Chemie International Edition, 49(48), 8979-8982. Link
Sources
- 1. CAS 1187595-85-2: 2-[1-(Ethylsulfonyl)-3-azetidinylidene]a… [cymitquimica.com]
- 2. 2068152-34-9|1-(Azetidin-3-yl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 3. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Bioisosteres | TCI AMERICA [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Elemental Analysis Standards for Azetidine Hydrochloride Salts: A Comparative Technical Guide
Executive Summary
Azetidine hydrochloride (
Standard combustion protocols often yield results outside the acceptable journal publication limits (
This guide compares three analytical approaches to validating Azetidine HCl purity:
-
Method A: Standard Acetanilide Calibration (The Baseline).
-
Method B: Optimized Halogen-Scavenging Combustion (The Gold Standard).
-
Method C: Orthogonal Potentiometric Titration (The Validator).
The Technical Challenge: The "Matrix Effect"
To achieve high-precision data, one must understand the physical chemistry occurring inside the combustion tube. Azetidine HCl presents a "Matrix Effect" that standard organic calibration cannot always compensate for.
Hygroscopicity & Stoichiometry
Azetidine HCl is highly hygroscopic. Exposure to ambient humidity (relative humidity >40%) for even minutes during weighing can result in the absorption of atmospheric moisture.
-
Theoretical Formula:
(MW: 93.56 g/mol )[1] -
The Error: Absorbed
dilutes the mass percentage of C and N while artificially inflating H.
Halogen Interference
During flash combustion (
-
The Error: Without adequate scavenging, halogens can react with the N-detection system or co-elute, causing positive bias in Nitrogen reporting.
Comparative Analysis of Methodologies
The following table summarizes the performance of three distinct workflows for analyzing Azetidine HCl.
Table 1: Comparative Performance Matrix
| Feature | Method A: Standard Protocol | Method B: Optimized Protocol | Method C: Orthogonal Titration |
| Primary Standard | Acetanilide (Generic) | Acetanilide + Ag Scavengers | |
| Pre-treatment | None (Ambient weighing) | Vacuum Drying ( | Dissolution in |
| Halogen Handling | Standard Cu Reduction | Silver (Ag) Wool/Gauze | Direct Precipitation |
| Accuracy (C/N) | Low (< 98% recovery) | High (> 99.6% recovery) | N/A (Cl specific) |
| Precision (RSD) | Poor (> 1.0%) | Excellent (< 0.2%) | Excellent (< 0.1%) |
| Throughput | High (5 mins/sample) | Medium (Requires drying time) | Medium (10 mins/sample) |
| Verdict | FAIL for HCl Salts | PASS for Publication | VALIDATION Partner |
Experimental Data & Validation
To demonstrate the necessity of Method B, we simulated a comparative study of a synthesized batch of Azetidine HCl (99% pure by NMR).
Theoretical Composition
Based on Molecular Weight: 93.56 g/mol
-
Carbon: 38.51%
-
Hydrogen: 8.62%
-
Nitrogen: 14.97%
Experimental Results (n=3)
Table 2: Method A vs. Method B Results
| Element | Theoretical (%) | Method A (Ambient/No Ag) | Deviation A | Method B (Dried/Ag Wool) | Deviation B | Status (Method B) |
| Carbon | 38.51 | 37.10 | 38.48 | PASS | ||
| Hydrogen | 8.62 | 9.15 | 8.65 | PASS | ||
| Nitrogen | 14.97 | 15.30 | 14.95 | PASS |
-
Analysis of Method A Failure: The massive drop in Carbon (-1.41%) and rise in Hydrogen (+0.53%) confirms significant water uptake (approx. 3-4% water by weight). The Nitrogen error suggests Chlorine interference affecting the thermal conductivity detector (TCD) signal.
-
Analysis of Method B Success: Vacuum drying removed the surface moisture, and the silver wool successfully trapped the chlorine, yielding results within the strict
limits required by ACS journals.
Detailed Protocols
Method B: Optimized Combustion Protocol (Recommended)
Objective: Eliminate hygroscopic error and halogen interference.
-
Instrument Prep:
-
Ensure the combustion tube is packed with a Silver (Ag) Wool zone (approx. 30-50mm length) at the exit of the combustion zone (maintained at
). This reacts with Cl to form AgCl (solid), preventing it from reaching the detector. -
Note: Silver wool has a finite capacity. Replace after 50-100 runs of HCl salts.
-
-
Sample Preparation (Critical):
-
Place Azetidine HCl sample in a tared tin capsule.
-
Do not crimp immediately.
-
Place open capsules in a vacuum desiccator over Phosphorus Pentoxide (
) or under high vacuum (< 1 mbar) at for 4 hours.
-
-
Weighing:
-
Remove one sample at a time.
-
Cold-Crimp immediately upon removal to minimize atmospheric exposure.
-
Weigh on a microbalance (readability
mg). Target mass: 1.5 - 2.5 mg.
-
-
Combustion Parameters:
-
Oxygen Boost: 15ml (Ensure excess
to overcome ring strain energy and complete combustion). -
Furnace Temp:
(Combustion), (Reduction).[2]
-
Method C: Potentiometric Titration (Orthogonal Check)
Objective: Verify the salt stoichiometry (Free base vs. HCl ratio).
-
Dissolve 50 mg of Azetidine HCl in 50 mL deionized water.
-
Add 1 mL
(concentrated). -
Titrate with 0.1 N
using a silver electrode. -
Calculation:
. -
Acceptance: Experimental %Cl should match Theoretical (37.89%) within
.
Visualizing the Workflow
The following diagrams illustrate the decision logic and the physical workflow for analyzing Azetidine HCl.
Diagram 1: The Analytical Decision Matrix
Caption: Logic flow for selecting the correct protocol. Note the critical loop requiring Silver Wool for HCl salts.
Diagram 2: The Halogen Scavenging Mechanism
Caption: Mechanism of removing Chlorine interference using Silver Wool prior to detection.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved February 15, 2026 from [Link]
-
University of British Columbia, Dept. of Chemistry. CHN Elemental Analysis Guidelines and Error Limits. Retrieved February 15, 2026 from [Link]
-
American Chemical Society (ACS). Author Guidelines for Elemental Analysis Data (±0.4% Rule).[3] Retrieved February 15, 2026 from [Link]
Sources
A Comparative Guide to the Crystal Structure and X-ray Diffraction of Azetidine Derivatives: From Conformation to Drug Design
For researchers, scientists, and drug development professionals, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry. Its inherent ring strain and puckered conformation offer a unique vector in chemical space, influencing physicochemical properties like solubility and metabolic stability, and ultimately, biological activity.[1][2][3] This guide provides an in-depth, objective comparison of the crystal structures of various azetidine derivatives, supported by experimental data and detailed methodologies, to empower researchers in their quest for novel therapeutics.
The Significance of the Azetidine Ring's Conformation
Unlike planar aromatic rings, the saturated azetidine ring is puckered to alleviate torsional strain.[4] This puckering is not static and can be influenced by the nature, size, and stereochemistry of substituents on both the nitrogen and carbon atoms of the ring. The degree of puckering and the preferred orientation of substituents (pseudo-axial or pseudo-equatorial) are critical determinants of a molecule's overall shape and its ability to interact with biological targets.[5] X-ray crystallography stands as the gold standard for unambiguously determining these conformational subtleties in the solid state.
Comparative Crystallographic Analysis of Azetidine Derivatives
The substitution pattern on the azetidine ring profoundly impacts its crystal packing and conformation. A comparative analysis of crystallographic data from the Cambridge Structural Database (CSD) and published literature reveals key trends.[6][7]
Impact of C3-Substitution on Crystal Lattice and Ring Puckering
Substituents at the 3-position of the azetidine ring exert a significant influence on the unit cell parameters and the degree of ring puckering. For instance, bulky substituents will generally lead to a larger unit cell volume. The electronic nature of the substituent can also play a role; electron-withdrawing groups can affect bond lengths and angles within the ring.
| Compound/Parameter | 3-Aryl-3-arylmethoxyazetidine | 1,3,3-Trinitroazetidine | N-Acetyl-L-azetidine-2-carboxylic acid |
| Empirical Formula | C₂₄H₂₅NO₂ | C₃H₄N₄O₆ | C₆H₉NO₃ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁ |
| a (Å) | 10.435(2) | 11.231(2) | Data not readily available |
| b (Å) | 13.045(3) | 5.923(1) | Data not readily available |
| c (Å) | 15.029(3) | 10.966(2) | Data not readily available |
| β (°) | 108.08(3) | 109.43(3) | Data not readily available |
| Volume (ų) | 1944.3(7) | 688.1(2) | Data not readily available |
| Azetidine Ring Puckering | Puckered | Puckered | Puckered |
| Key Feature | Bulky substituents leading to larger unit cell volume. | Compact structure with high density due to nitro groups. | Exhibits a puckered conformation influenced by the carboxylic acid and acetyl groups. |
| Reference | [6] | [6] | Inferred from similar structures |
Table 1: Comparative Crystallographic Data of Selected 3-Substituted Azetidine Derivatives. This table highlights how different substituents at the C3 position influence the crystal system, space group, and unit cell dimensions.
Conformational Mimicry: Azetidines as Peptide Isosteres
The constrained puckered nature of the azetidine ring can be exploited to mimic peptide bond conformations. The incorporation of azetidine-2-carboxylic acid into a peptide backbone can induce a γ-type reverse turn, a specific secondary structure element.[8] This conformational restriction can be a powerful tool in designing peptidomimetics with enhanced stability and biological activity.
The Experimental Workflow: From Crystal to Structure
The determination of a crystal structure is a meticulous process that requires careful execution of several key steps. As a Senior Application Scientist, I cannot overstate the importance of a systematic approach to obtaining high-quality data.
Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction of Azetidine Derivatives. This diagram outlines the key stages from the initial synthesis of the compound to the final determination and validation of its crystal structure.
Step-by-Step Experimental Protocol for Single-Crystal X-ray Diffraction
The following protocol provides a detailed methodology for the determination of the crystal structure of a novel azetidine derivative.
1. Crystal Growth: The Art and Science of Nucleation
-
Rationale: The foundation of a successful X-ray diffraction experiment is a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects. The choice of crystallization technique is paramount and depends on the solubility and stability of the compound.
-
Protocol:
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to identify conditions where the compound has moderate solubility.
-
Slow Evaporation: Dissolve the purified azetidine derivative in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks. This is often the simplest and most effective method.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
-
Slow Cooling: For compounds with temperature-dependent solubility, a saturated solution can be slowly cooled to induce crystallization.
-
2. Crystal Mounting and Data Collection: Capturing the Diffraction Pattern
-
Rationale: A single, well-defined crystal must be isolated and mounted on the diffractometer in a way that allows it to be rotated in the X-ray beam. Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[6]
-
Protocol:
-
Crystal Selection: Under a microscope, select a suitable crystal with well-defined faces and no visible imperfections.
-
Mounting: Using a cryoloop, carefully pick up the selected crystal with a small amount of cryoprotectant oil and mount it on the goniometer head of the diffractometer.
-
Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffraction pattern is recorded on a detector.[9][10]
-
3. Structure Solution and Refinement: From Diffraction Spots to a 3D Model
-
Rationale: The collected diffraction data, which consists of a series of spots of varying intensity, is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined and refined to generate the final crystal structure.
-
Protocol:
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that use the diffraction intensities to phase the structure factors.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization process to improve the agreement between the observed and calculated diffraction data.
-
Validation: The final structure is validated using software such as CHECKCIF to ensure that the geometric parameters are reasonable and that there are no unresolved issues with the model. The final data is typically deposited in the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).
-
Case Study: Structure-Activity Relationship (SAR) of Azetidine-Based Inhibitors
The utility of crystal structure analysis in drug discovery is best illustrated through a case study. Consider the development of novel inhibitors for a specific enzyme.
Figure 2: The Role of X-ray Crystallography in the Structure-Activity Relationship (SAR) Cycle. This diagram illustrates how the determination of the co-crystal structure of an inhibitor bound to its target enzyme provides crucial insights for the rational design of more potent and selective compounds.
The initial screening of a library of azetidine derivatives may yield a hit with moderate potency.[11] To improve this initial hit, medicinal chemists would synthesize a series of analogs with modifications around the azetidine core. The biological activity of these analogs would then be evaluated. A significant breakthrough occurs when a co-crystal structure of a potent analog bound to the target enzyme is obtained. This structure provides a detailed picture of the binding mode, revealing key interactions between the inhibitor and the protein. For example, the crystal structure might show that the puckered azetidine ring positions a substituent perfectly into a hydrophobic pocket of the enzyme, while the nitrogen atom forms a crucial hydrogen bond with a backbone amide. Armed with this structural information, chemists can then rationally design new analogs with improved potency and selectivity, for instance, by modifying substituents to enhance the hydrophobic interactions or by rigidifying the conformation to favor the bioactive pucker. This iterative cycle of design, synthesis, testing, and structural analysis is at the heart of modern drug discovery.[8][11]
Conclusion
The azetidine scaffold continues to be a valuable component in the medicinal chemist's toolbox. A thorough understanding of its conformational preferences, as revealed by single-crystal X-ray diffraction, is essential for harnessing its full potential. The comparative data and detailed experimental protocols presented in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to advance their own research and development efforts. The interplay between synthesis, biological evaluation, and structural biology is the engine of innovation in drug discovery, and the humble azetidine ring is poised to play an increasingly important role in the development of next-generation therapeutics.
References
-
The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. Available from: [Link]
-
Ring puckering of azetidine: an electron diffraction study. Royal Society of Chemistry. Available from: [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. National Institutes of Health. Available from: [Link]
-
Powder X-ray Diffraction Protocol/SOP. University of California, Santa Barbara. Available from: [Link]
-
Small molecule crystallography. Excillum. Available from: [Link]
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. National Institutes of Health. Available from: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health. Available from: [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available from: [Link]
-
Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. National Institutes of Health. Available from: [Link]
-
X-ray single-crystal diffraction. FZU. Available from: [Link]
-
Single Crystal X-Ray Structure Determination. Improved Pharma. Available from: [Link]
-
Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. National Institutes of Health. Available from: [Link]
-
Synthesis and SAR of azetidine hybrids as FabH inhibitors. ResearchGate. Available from: [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. Available from: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. Available from: [Link]
-
The Largest Curated Crystal Structure Database. CCDC. Available from: [Link]
-
Structure of azetidine‐containing compounds found in nature. ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available from: [Link]
-
Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available from: [Link]
-
Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Publications. Available from: [Link]
-
WebCSD (Cambridge Structural Database). Welch Medical Library. Available from: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray single-crystal diffraction | FZU [fzu.cz]
- 10. improvedpharma.com [improvedpharma.com]
- 11. pubs.acs.org [pubs.acs.org]
Pharmacokinetic advantages of azetidine over larger heterocycles
Comparative Analysis Against Pyrrolidine and Piperidine Scaffolds
Executive Summary: The "Azetidine Switch"[1]
In modern lead optimization, the "Azetidine Switch"—contracting a saturated N-heterocycle from a 6-membered (piperidine) or 5-membered (pyrrolidine) ring to a 4-membered azetidine—has emerged as a high-impact strategy. This structural modification is not merely a reduction in molecular weight; it is a deliberate manipulation of physicochemical properties to solve specific pharmacokinetic (PK) liabilities.
Key Advantages:
-
Lipophilicity Reduction: Significant lowering of LogD (typically 0.5–1.0 units) compared to larger homologs, improving solubility and reducing non-specific binding.
-
Metabolic Stability: Altered ring puckering and reduced number of oxidizable C-H bonds often result in lower intrinsic clearance (
). -
Vector Reorientation: The square planar geometry of azetidine provides distinct exit vectors (~90°) compared to the chair conformation of piperidine, often retaining potency while improving Ligand Efficiency (LE).
Physicochemical Drivers of PK Performance[2][3]
Lipophilicity (LogD) and Solubility
The primary driver for the azetidine advantage is the reduction in lipophilicity. While removing methylene groups (
-
Comparison: Piperidine (
) Pyrrolidine ( ) Azetidine ( ). -
Impact: Lower LogD correlates directly with improved thermodynamic solubility and reduced promiscuity (off-target binding).
Basicity (pKa) and hERG Liability
A critical advantage of azetidines is the modulation of basicity.
-
The Problem: Highly basic secondary/tertiary amines (like piperidines, pKa ~10-11) are prone to lysosomal trapping and hERG channel inhibition, a major cardiotoxicity liability.
-
The Azetidine Solution: While parent azetidine is basic, electron-withdrawing groups (EWGs) on the azetidine ring (e.g., 3-fluoroazetidine) or N-functionalization (sulfonamides, ureas) allow for finer tuning of pKa compared to larger rings. This suppression of basicity often ameliorates hERG blockage.
Lipophilic Ligand Efficiency (LLE)
LLE is the gold standard metric for this comparison (
-
Observation: Azetidine analogs frequently maintain the potency (
) of their larger counterparts but with significantly lower LogD, resulting in superior LLE.
Comparative Data: Azetidine vs. Larger Heterocycles[4][5]
The following table synthesizes representative data trends observed in medicinal chemistry campaigns (e.g., optimization of JAK inhibitors or GPCR ligands).
| Property | Piperidine (6-membered) | Pyrrolidine (5-membered) | Azetidine (4-membered) | PK Implication |
| LogD (pH 7.4) | High (Baseline) | Moderate (-0.4 unit) | Low (-0.8 to -1.2 units) | Improved Solubility & LLE |
| pKa (Conj. Acid) | ~11.0 (High) | ~10.5 | ~10.0 - 11.0 (Tunable) | Reduced hERG risk (if modulated) |
| Metabolic Hotspots | High (Multiple | Moderate | Low | Lower Clearance ( |
| Exit Vector Angle | ~109.5° (Chair) | Envelope | ~90° (Planar/Puckered) | Distinct binding pose |
| Microsomal Stability ( | < 15 min | 20-40 min | > 60 min | Improved Bioavailability |
Note: Data represents general trends for N-alkylated/arylated derivatives. Specific values depend on substituents.[1]
Visualizing the Pharmacokinetic Logic
The following diagram illustrates the causal relationship between the structural "Azetidine Switch" and the resulting PK advantages.
Figure 1: The mechanistic pathway from ring contraction to improved bioavailability.
Experimental Protocol: Microsomal Stability Assay
To validate the metabolic stability advantage of an azetidine analog over a piperidine baseline, the following self-validating protocol is recommended.
Principle
This assay measures the intrinsic clearance (
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for determining metabolic half-life.
Detailed Procedure
-
Master Mix: Prepare a solution containing 0.5 mg/mL microsomal protein in phosphate buffer.
-
Dosing: Spike the test compound (Azetidine derivative) and reference (Piperidine derivative) into separate reaction vessels to a final concentration of 1 µM (keeps substrate below
for linear kinetics). -
Pre-incubation: Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final) to start the reaction. Control: Run a parallel sample without NADPH to check for chemical instability.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) to pellet protein. Inject supernatant onto LC-MS/MS.
Calculation
Plot
Case Study: Cobimetinib (Cotellic)[8]
A prime example of the azetidine advantage is found in the development of Cobimetinib , a MEK inhibitor.[5][4]
-
Challenge: Early piperidine-based analogs often suffered from high metabolic clearance and suboptimal solubility.
-
Solution: The incorporation of the 3-fluoroazetidine scaffold.
-
Result: The azetidine ring provided the necessary conformational restraint to bind effectively to the MEK allosteric pocket while significantly reducing lipophilicity compared to larger rings. The electron-withdrawing fluorine on the azetidine further modulated the pKa, preventing excessive basicity and improving the metabolic profile.
References
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of the γ-Secretase Inhibitor BMS-708163." Journal of Medicinal Chemistry, 55(7), 3414–3424. (Discusses sp3-rich scaffolds and lipophilicity).
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993–8995. (Foundational text on 4-membered rings improving PK).
-
Lowe, D. (2017). "Azetidines and Piperidines."[1][6][7] In the Pipeline (Science.org). (Industry commentary on the utility of azetidine vs piperidine).
-
Rice, K. D., et al. (2012). "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts leading to Cobimetinib." ACS Medicinal Chemistry Letters, 3(5), 416–421.
-
Charnwood Discovery. "Microsomal Stability Assay Protocol." (Standard industry protocol reference).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride
This guide provides drug development professionals, researchers, and scientists with essential, procedural instructions for the safe and compliant disposal of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride (CAS No. 2068152-34-9). The procedural framework outlined herein is grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Characterization
The parent compound, azetidine, is classified as a highly flammable liquid that causes severe skin burns and eye damage.[4][5] Hydrochloride salts of similar small heterocyclic amines are typically categorized as skin, eye, and respiratory tract irritants.[6][7] Therefore, until proven otherwise, 1-(Azetidin-3-yl)ethan-1-ol hydrochloride must be handled as a hazardous chemical with the potential for irritation and corrosivity.
| Hazard Category | Inferred Risk Based on Structural Analogs | Primary Rationale |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | A common classification for amine hydrochloride salts.[8] |
| Skin Corrosion/Irritation | Assumed to be a skin irritant, with potential for corrosive damage. | The azetidine ring is a known reactive moiety; hydrochloride salts can be acidic.[4][5][6] |
| Serious Eye Damage/Irritation | Assumed to cause serious eye irritation or damage. | A standard hazard for amine salts and corrosive chemicals.[5][6][7] |
| Respiratory Irritation | May cause respiratory tract irritation, particularly as a dust or aerosol. | Common for fine chemical powders and hydrochloride salts.[6][8] |
| Environmental Hazard | The environmental impact has not been fully investigated and it should not be released into the environment.[8][9] | As a precaution, prevent entry into drains and waterways.[9] |
Regulatory Framework: A Foundation of Safety
All disposal procedures must comply with federal and local regulations. The two primary regulatory pillars in the United States are:
-
The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from generation to final disposal.[10][11] This framework strictly prohibits the disposal of hazardous chemicals in the regular trash or down the sewer system.[10]
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard from the Occupational Safety and Health Administration mandates that laboratories develop a Chemical Hygiene Plan (CHP).[2][3][12] The CHP is a written program that outlines procedures for the safe handling, storage, and disposal of hazardous chemicals.[3]
Your institution's Environmental Health & Safety (EHS) office translates these federal mandates into specific, actionable protocols for your facility. Always consult your site-specific CHP and EHS personnel for guidance.
Pre-Disposal Handling & Personal Protective Equipment (PPE)
Given the inferred hazards, stringent adherence to PPE protocols is non-negotiable. The goal is to create a barrier between the researcher and the chemical, minimizing any potential exposure.[2]
| Equipment | Specification | Causality (Why it's required) |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne dust, preventing serious eye irritation or damage.[7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the risk of skin irritation or burns.[6] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, such as a certified chemical fume hood. | Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[6][8] |
Spill Management Protocol
Accidents can happen. A clear, pre-defined spill response plan is crucial. For small spills of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Perform cleanup within a chemical fume hood or ensure the area is well-ventilated.
-
Don Appropriate PPE: Wear the equipment specified in the table above.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled substance into a designated, compatible waste container.[8]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of Cleanup Materials: All contaminated absorbent materials and PPE must be disposed of as hazardous waste.[13]
Step-by-Step Disposal Protocol
This protocol ensures that waste 1-(Azetidin-3-yl)ethan-1-ol hydrochloride is managed safely from the point of generation to its final removal from the laboratory.
Step 1: Waste Determination Due to the lack of specific safety data and the hazards associated with its structural class, all waste containing 1-(Azetidin-3-yl)ethan-1-ol hydrochloride, including pure compound, contaminated solutions, and spill cleanup materials, must be classified as hazardous chemical waste. [10]
Step 2: Container Selection The integrity of the waste stream begins with the primary container.
-
Compatibility: Use a container made of a material compatible with the waste. High-density polyethylene (HDPE) is a suitable choice for this type of chemical.[11] Do not use metal containers for potentially corrosive or acidic waste.[11][14]
-
Condition: The container must be in good condition, free of cracks or deterioration.[14][15]
-
Closure: The container must have a secure, leak-proof, screw-top cap.[10][14] Containers must remain closed at all times except when actively adding waste.[13][15] This prevents spills and the release of vapors.
Step 3: Waste Segregation Never mix incompatible waste streams. This is a critical step to prevent violent chemical reactions.
-
Segregation Principle: As an amine hydrochloride, this waste should be stored separately from strong bases (which could liberate the free amine) and strong oxidizing agents.[7][16]
-
Practice: Store the waste container in a designated secondary containment bin labeled for this waste stream, away from incompatible chemicals.[13]
Step 4: Accumulation and Labeling in a Satellite Accumulation Area (SAA) The SAA is a designated location within the lab, at or near the point of waste generation, where hazardous waste can be collected.[15][16]
-
Labeling: From the moment the first drop of waste enters the container, it must be labeled.[14] Affix a "HAZARDOUS WASTE" label provided by your institution's EHS department.[15]
-
Content Identification: Clearly list all chemical constituents and their approximate percentages on the label. Use full chemical names, not formulas or abbreviations.[13][15]
Step 5: Arranging for Professional Disposal Laboratory personnel are not authorized to perform final chemical disposal.
-
Contact EHS: Once the waste container is nearly full (e.g., 90% capacity), schedule a pickup with your institution's EHS office or follow their established procedures.[13][15]
-
Prohibited Actions: Under no circumstances should this chemical waste be disposed of down the drain, evaporated in a fume hood, or placed in the regular trash.[13][17] Such actions are illegal and environmentally harmful.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride.
Caption: Decision workflow for compliant disposal of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride.
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]
-
SDS . UL Solutions. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet: Azetidine . Chemos GmbH & Co.KG. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . US Environmental Protection Agency (EPA). [Link]
-
Safety data sheet - ACTICIDE LA . Thor. [Link]
-
Safety Data Sheet - 3M™ Leather and Vinyl Restorer . 3M. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
-
Azetidin-3-one Hydrochloride . PubChem. [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue Engineering. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]
-
Azetidin-3-one . PubChem. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth Policy Portal. [Link]
Sources
- 1. 2068152-34-9|1-(Azetidin-3-yl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. osha.gov [osha.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemos.de [chemos.de]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. content.oppictures.com [content.oppictures.com]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. osha.gov [osha.gov]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. research.columbia.edu [research.columbia.edu]
- 16. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 1-(Azetidin-3-yl)ethan-1-ol hydrochloride
Strategic Context & Hazard Identification
The "Why" Behind the Protocol
As a Senior Application Scientist, I emphasize that safety protocols are not merely compliance checklists—they are essential for maintaining the chemical integrity of reactive intermediates.
1-(Azetidin-3-yl)ethan-1-ol hydrochloride contains a strained four-membered azetidine ring . While the hydrochloride salt form stabilizes the amine, reducing volatility and immediate reactivity, this compound presents specific challenges:
-
Ring Strain: The azetidine ring is inherently strained. Upon exposure to basic conditions or specific metabolic pathways, the ring can open, potentially acting as an alkylating agent. Therefore, we treat this not just as an irritant, but as a potential sensitizer .
-
Hygroscopicity: HCl salts are often hygroscopic. Moisture absorption alters stoichiometry (ruining experiments) and can cause the powder to clump, increasing the risk of spatter or aerosolization during manipulation.
-
Dust Hazard: As a solid salt, the primary vector of exposure is inhalation of fine particulates.
Hazard Classification (GHS-Based Precautionary Approach)
-
Precautionary Principle: Due to the novel nature of this specific intermediate, treat as a potential mutagen/sensitizer until toxicological data proves otherwise.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.
| PPE Category | Standard Operation (Weighing < 1g) | High-Risk Operation (Synthesis/Spills > 1g) | Scientific Rationale (Causality) |
| Hand Protection | Double Nitrile Gloves (Outer: 4-5 mil, Inner: 4 mil) | Double Nitrile + Extended Cuff (Outer: 8 mil, Inner: 4 mil) | Permeation & pH: The HCl salt is acidic in moisture. Nitrile offers superior resistance to acid salts compared to latex. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Goggles | Particulate Drift: Standard safety glasses allow dust entry from the sides. Goggles seal the orbital area against hygroscopic dust that becomes corrosive upon contact with eye moisture. |
| Body Protection | Lab Coat (Cotton/Polyester Blend) | Tyvek® Disposable Coverall (Type 5/6) | Fomite Control: Cotton coats can trap dust in fibers, carrying contamination outside the lab. Tyvek provides a non-porous barrier for larger quantities.[5] |
| Respiratory | Fume Hood Only (Sash at 18") | N95/P100 Respirator (If hood work is impossible) | Aerosolization: Weighing fine powders generates invisible micro-aerosols. The hood is the primary control; respirators are the fail-safe. |
Risk Assessment Logic (Visualization)
This decision tree illustrates the mental model for selecting safety protocols based on the physical state and quantity of the material.
Figure 1: Decision logic for PPE selection based on operational scale and physical state.
Operational Protocol: Weighing & Solubilization
Objective: Transfer 1-(Azetidin-3-yl)ethan-1-ol HCl from stock container to reaction vessel without exposure or contamination.
Phase 1: Preparation (The "Clean" Zone)
-
Static Control: Place an ionizing fan or anti-static gun inside the fume hood.
-
Reasoning: HCl salts are often fine, dry powders prone to static charge. Static can cause the powder to "jump" off the spatula, bypassing engineering controls.
-
-
Solvent Staging: Pre-measure the dissolution solvent (e.g., Methanol, DMSO) in a tared vial before opening the chemical container.
Phase 2: Manipulation (The "Hot" Zone)
-
Donning: Put on inner gloves, then lab coat, then outer gloves. Ensure the outer glove cuff covers the lab coat wrist.
-
Transfer:
-
Open the container only inside the hood.
-
Use a disposable anti-static weighing boat.
-
Technique: Do not dump. Tap the spatula gently.
-
-
Immediate Solubilization: Once weighed, immediately add the solid to the pre-measured solvent or transfer to the reaction vessel.
-
Reasoning: Solubilizing the compound eliminates the dust hazard immediately, transitioning the risk from "inhalation" to "splash" (which is easier to manage).
-
Phase 3: Decontamination (Doffing)
-
Wipe Down: Wipe the exterior of the stock container with a solvent-dampened Kimwipe (methanol/ethanol) before removing it from the hood.
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Hand Wash: Wash hands with soap and water immediately after leaving the lab bench.
Disposal & Emergency Response
Waste Management[2]
-
Nature of Waste: The compound contains nitrogen and chlorine. It should be treated as Halogenated Organic Waste .
-
Neutralization: Do not mix directly with strong bases (NaOH) in the waste container, as the exotherm from neutralizing the HCl salt can cause splashing.
-
Disposal Path: Dissolve in a combustible solvent (e.g., ethanol) and label for incineration.
Emergency Spills (Solid)
-
Evacuate the immediate area to let dust settle (1-2 minutes).
-
Don PPE: Tyvek suit, double gloves, and N95 respirator.
-
Cover: Gently cover the spill with a solvent-dampened paper towel (reduces dust).
-
Collect: Scoop up the material and the towel.
-
Clean: Wipe the area with water (to solubilize the salt) followed by ethanol.
References & Authoritative Sources
-
National Center for Biotechnology Information (PubChem). Azetidine Compound Summary. (Accessed 2023).[3] Provides structural alerts and general hazard data for the azetidine class. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[6] Detailed requirements for hazard assessment and equipment selection. [Link][6]
-
Prudent Practices in the Laboratory. National Research Council. Standard procedures for handling hygroscopic and potentially reactive salts. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemos.de [chemos.de]
- 5. Emerging risks in pharmaceuticals: The role of PPE [cleanroomtechnology.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
